1-(5-Ethenyl-2-thienyl)-ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8OS |
|---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
1-(5-ethenylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C8H8OS/c1-3-7-4-5-8(10-7)6(2)9/h3-5H,1H2,2H3 |
InChI Key |
HPAMYFHHZLTTPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C=C |
Origin of Product |
United States |
2-Acetyl-5-vinylthiophene solubility in organic solvents
An In-depth Technical Guide to the Solubility Profile of 2-Acetyl-5-vinylthiophene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-acetyl-5-vinylthiophene, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document establishes a predictive framework based on its chemical structure and the known properties of analogous thiophene derivatives. Furthermore, it delivers a robust, field-proven experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers to generate reliable data for process optimization, formulation development, and reaction engineering.
Introduction: The Significance of Solubility in Drug Development
2-Acetyl-5-vinylthiophene is a substituted thiophene containing both an electron-withdrawing acetyl group and a polymerizable vinyl group. This unique combination of functionalities makes it a valuable building block in the synthesis of novel polymers and pharmacologically active molecules. The therapeutic efficacy, pharmacokinetic profile, and manufacturability of any active pharmaceutical ingredient (API) are fundamentally linked to its physicochemical properties, with solubility being a critical parameter.[1] Poor solubility can lead to challenges in formulation, bioavailability, and overall process efficiency.
Understanding the solubility of 2-acetyl-5-vinylthiophene in a range of organic solvents is paramount for:
-
Reaction Chemistry: Selecting appropriate solvents to ensure reactants remain in a single phase for optimal reaction kinetics.
-
Purification: Designing effective crystallization or chromatographic purification strategies.
-
Formulation: Developing stable and effective delivery systems for drug candidates.
This guide provides both a theoretical framework for understanding the solubility of this specific molecule and a practical, validated methodology for its empirical determination.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. The overall polarity of an organic molecule, which is a balance of its polar and non-polar regions, dictates its affinity for a given solvent.
Molecular Structure Analysis of 2-Acetyl-5-vinylthiophene
The structure of 2-acetyl-5-vinylthiophene features several key components that influence its solubility:
-
Thiophene Ring: The five-membered, sulfur-containing heterocyclic aromatic ring is the core of the molecule. Thiophene itself is considered a nonpolar aromatic compound and is generally insoluble in water but soluble in most common organic solvents like ethanol, ether, and benzene.[1][2]
-
Acetyl Group (-COCH₃): The carbonyl function in the acetyl group introduces a significant dipole moment, increasing the molecule's overall polarity compared to unsubstituted thiophene. This group can act as a hydrogen bond acceptor.
-
Vinyl Group (-CH=CH₂): This unsaturated hydrocarbon group is nonpolar and contributes to the lipophilicity of the molecule.
The combination of the polar acetyl group and the nonpolar thiophene ring and vinyl group suggests that 2-acetyl-5-vinylthiophene will exhibit moderate polarity. Its solubility is therefore expected to be highest in solvents of intermediate polarity and lower in highly polar (e.g., water) or highly nonpolar (e.g., n-heptane) solvents.
Insights from Analogous Compounds
While specific data for 2-acetyl-5-vinylthiophene is scarce, the solubility of structurally similar compounds provides a valuable baseline for estimation. 2-Acetylthiophene, lacking the vinyl group, and 2-acetyl-5-methylthiophene, with a methyl group instead of a vinyl group, are excellent proxies.
The vinyl group is slightly more polarizable than a methyl group but is of similar size and lacks hydrogen bonding capability. Therefore, the solubility profile of 2-acetyl-5-vinylthiophene is expected to closely mirror that of these analogs.
Solubility Data of Analogous Thiophene Derivatives
The following table summarizes the available qualitative and quantitative solubility data for 2-acetylthiophene. This information serves as a strong predictive tool for selecting solvents for 2-acetyl-5-vinylthiophene.
| Solvent Class | Solvent | 2-Acetylthiophene Solubility | Rationale for Interaction & Prediction for 2-Acetyl-5-vinylthiophene |
| Protic Polar | Water | 14 mg/mL at 30 °C[3] | Limited solubility due to the large nonpolar thiophene and hydrocarbon moieties. The acetyl group allows for some hydrogen bonding. Prediction: Similar limited solubility is expected. |
| Methanol, Ethanol | Miscible[4] | The hydroxyl group can hydrogen bond with the acetyl group, and the alkyl portion interacts well with the thiophene ring. Prediction: High solubility/miscibility is expected. | |
| Acetic Acid | Miscible[4] | Strong hydrogen bonding potential and similar polarity. Prediction: High solubility/miscibility is expected. | |
| Aprotic Polar | Acetone, Acetonitrile | Miscible[4] | Strong dipole-dipole interactions with the acetyl group. Prediction: High solubility/miscibility is expected. |
| Dioxane | Miscible[4] | Ether oxygens can interact with the molecule. Prediction: High solubility/miscibility is expected. | |
| Nonpolar / Weakly Polar | Diethyl Ether | Miscible[4] | Good balance of weak polarity and hydrocarbon character. Prediction: High solubility/miscibility is expected. |
| Benzene, Toluene | Miscible[4] | π-π stacking interactions between the aromatic solvent and the thiophene ring. Prediction: High solubility/miscibility is expected. | |
| Chloroform, CCl₄ | Soluble/Miscible[4][5] | Good dispersion forces and dipole interactions. Prediction: High solubility is expected. | |
| Hexanes, Heptane | Immiscible[4] | Poor interaction between the polar acetyl group and the nonpolar alkane. Prediction: Low solubility is expected. | |
| Cyclohexane | Immiscible[4] | Mismatch in polarity. Prediction: Low solubility is expected. |
Experimental Protocol: Thermodynamic Solubility Determination
For researchers requiring precise, quantitative data, direct experimental measurement is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[2][6] This protocol provides a self-validating system for generating reliable data.
Objective
To determine the saturation concentration of 2-acetyl-5-vinylthiophene in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials
-
2-Acetyl-5-vinylthiophene (solid, high purity)
-
Solvent of interest (analytical grade)
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Analytical balance (± 0.1 mg)
-
Thermostatic orbital shaker or water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Pipettes and general laboratory glassware
-
Analysis instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer, or gravimetric setup)
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid 2-acetyl-5-vinylthiophene to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium saturation has been achieved.[6]
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in the thermostatic shaker set to a constant temperature. Agitate the slurry for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6] The time required may vary by solvent and should be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration is constant.
-
Phase Separation: After equilibration, allow the vials to rest in the thermostatic bath for several hours to permit the excess solid to sediment.[6]
-
Sample Withdrawal: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, tared vial for analysis. This filtration step is critical to remove any undissolved micro-particulates.
-
Analysis: Determine the concentration of the solute in the filtered solution. Several methods can be employed:
-
Gravimetric Analysis: Accurately weigh the vial containing the filtered saturated solution. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point. Weigh the vial again to determine the mass of the residual solid solute. Solubility is calculated as mass of solute per mass or volume of solvent.
-
Chromatographic Analysis (HPLC-UV): Prepare a calibration curve using standard solutions of known concentration. Dilute the saturated solution with a suitable mobile phase and analyze by HPLC. Quantify the concentration against the calibration curve. This is the preferred method for high accuracy.[7]
-
Spectroscopic Analysis (UV-Vis): If the compound has a distinct chromophore, a UV-Vis spectrophotometer can be used. A calibration curve must be prepared. This method is faster but may be less accurate if solvent or impurities interfere.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps of the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While direct quantitative solubility data for 2-acetyl-5-vinylthiophene remains to be broadly published, a strong predictive understanding can be derived from its molecular structure and comparison with well-characterized analogs like 2-acetylthiophene. The compound is anticipated to be highly soluble in polar aprotic and protic organic solvents and poorly soluble in water and nonpolar alkanes. For mission-critical applications in research and development, this guide provides the authoritative experimental framework necessary for in-house determination of precise solubility values. Adherence to the detailed shake-flask protocol will ensure the generation of high-quality, reliable data essential for advancing scientific discovery.
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electronic properties of 2-Acetyl-5-vinylthiophene derivatives
An In-Depth Technical Guide to the Electronic Properties of 2-Acetyl-5-vinylthiophene Derivatives
Abstract
Thiophene-based heterocyclic compounds are foundational building blocks in modern materials science and medicinal chemistry, prized for their versatile and highly tunable electronic characteristics. Within this class, the 2-acetyl-5-vinylthiophene scaffold presents a particularly compelling case study. The strategic placement of an electron-withdrawing acetyl group and a conjugation-extending vinyl moiety creates a molecular framework whose electronic properties can be precisely manipulated through further derivatization. This guide provides a comprehensive exploration of the electronic structure of these derivatives, grounded in both theoretical principles and experimental validation. We delve into the core concepts of molecular orbital theory, detail the computational and experimental methodologies used for characterization, and synthesize these insights to establish clear structure-property relationships. This document is intended for researchers, chemists, and drug development professionals seeking to understand and harness the electronic potential of these versatile molecules.
Theoretical Framework: Decoding the Electronic Structure
The electronic behavior of any conjugated organic molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter that dictates the molecule's optical and electronic properties.[1] A smaller gap typically corresponds to absorption of lower-energy (longer wavelength) light and greater ease of electron excitation.
The 2-acetyl-5-vinylthiophene core possesses intrinsic features that allow for elegant tuning of this gap:
-
The Thiophene Ring: As an electron-rich aromatic system, the thiophene ring serves as the primary π-conjugated backbone.
-
2-Acetyl Group: This is a classic electron-withdrawing group (EWG). Through resonance and inductive effects, it pulls electron density from the thiophene ring. This has the effect of stabilizing (lowering the energy of) both the HOMO and LUMO levels, though the effect on the LUMO is typically more pronounced, leading to a reduction in the overall Egap.
-
5-Vinyl Group: This group extends the path of π-conjugation. Extending conjugation delocalizes the π-electrons over a larger area, which has the dual effect of raising the HOMO energy level and lowering the LUMO energy level, thereby narrowing the Egap.[2]
Further derivatization of this core structure allows for fine-tuning. Adding electron-donating groups (EDGs) like alkyl or alkoxy moieties will primarily raise the HOMO level, while adding further EWGs like nitro or cyano groups will further lower the LUMO level.[3][4] This push-pull electronic architecture is a cornerstone of modern organic electronics design. Moreover, maintaining molecular planarity is crucial, as significant twisting between the thiophene ring and its substituents can disrupt π-orbital overlap, effectively shortening the conjugation length and increasing the band gap.[4][5]
Computational Modeling: In Silico Prediction of Electronic Properties
Before embarking on lengthy synthetic campaigns, computational chemistry offers powerful tools to predict and rationalize the electronic properties of novel derivatives.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying the ground-state electronic structure of molecules.[3][6][7] By approximating the complex many-electron problem, DFT allows for the accurate calculation of molecular geometries and orbital energies. A typical DFT workflow for a new derivative involves geometry optimization to find the lowest energy conformation, followed by a calculation of the HOMO and LUMO energy levels to predict the Egap.[1][8][9]
Time-Dependent Density Functional Theory (TD-DFT)
To investigate how these molecules interact with light, Time-Dependent DFT (TD-DFT) is employed. TD-DFT is an extension of DFT that can model the electronic transitions that occur upon photoexcitation.[2][10] This method allows for the simulation of UV-Visible absorption spectra, providing theoretical values for the maximum absorption wavelength (λmax) and the strength of the transition (oscillator strength), which can be directly compared with experimental data.
Caption: Computational workflow for predicting electronic properties using DFT and TD-DFT.
Experimental Characterization: Probing the Electronic Landscape
While computation provides invaluable predictive power, experimental validation is essential. The following techniques are cornerstones for characterizing the electronic properties of 2-acetyl-5-vinylthiophene derivatives.
UV-Visible (UV-Vis) Absorption Spectroscopy
This technique measures the absorption of light by a molecule as a function of wavelength, directly probing the energy required for electronic transitions. The primary absorption band typically corresponds to the HOMO → LUMO transition.
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute solution (typically 10-5 to 10-6 M) of the thiophene derivative in a UV-transparent solvent (e.g., dichloromethane, chloroform, or acetonitrile).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Subtract the baseline from the sample spectrum. Identify the wavelength of maximum absorbance (λmax). The optical band gap (Egopt) can be estimated from the onset of the absorption edge using the formula: Egopt (eV) = 1240 / λonset (nm). Structural modifications that narrow the HOMO-LUMO gap result in a bathochromic (red) shift to longer λmax values.[2][11]
Fluorescence Spectroscopy
Fluorescence is the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. This property is crucial for applications in OLEDs, sensors, and bio-imaging.
Experimental Protocol: Fluorescence Spectroscopy
-
Solution Preparation: Prepare a dilute solution of the compound, similar to UV-Vis analysis, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Excitation: Excite the sample at its λmax (determined from UV-Vis spectroscopy).
-
Emission Scan: Record the emission spectrum at wavelengths longer than the excitation wavelength.
-
Data Analysis: Identify the wavelength of maximum emission. The difference in wavelength (or energy) between the absorption maximum (λmax) and the emission maximum is the Stokes shift. The fluorescence quantum yield (ΦF), a measure of emission efficiency, can be determined relative to a known standard. Many thiophene derivatives are known to be fluorescent.[12][13]
Cyclic Voltammetry (CV)
CV is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It is a powerful method for determining the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials, respectively.
Experimental Protocol: Cyclic Voltammetry
-
System Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[14]
-
Electrolyte Solution: Prepare a solution of the sample (approx. 10-3 M) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Calibration: Add a small amount of an internal standard with a known redox potential, typically the ferrocene/ferrocenium (Fc/Fc+) couple.
-
Measurement: De-gas the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Immerse the electrodes and record the cyclic voltammogram by scanning the potential.
-
Data Analysis: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, assuming the energy level of the Fc/Fc+ couple is -4.8 eV relative to the vacuum level:
-
EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]
-
ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8] The electrochemical band gap is then Egelectrochem = ELUMO - EHOMO.
-
Caption: Experimental workflow for characterizing the electronic properties of thiophene derivatives.
Synthesizing Structure and Property: A Comparative Overview
To illustrate the principles discussed, the following table summarizes the expected electronic properties for a series of hypothetical 2-acetyl-5-vinylthiophene derivatives. These trends are based on the established electronic effects of the substituents.
| Derivative (R group on vinyl moiety) | Substituent Effect | Expected λmax (nm) | Expected Eg (eV) | HOMO Level (eV) | LUMO Level (eV) |
| -H (Parent Molecule) | Reference | ~350 | ~2.90 | ~ -5.8 | ~ -2.9 |
| -CH3 (Methyl) | Electron-Donating (EDG) | ~365 | ~2.75 | ~ -5.6 | ~ -2.85 |
| -OCH3 (Methoxy) | Strong EDG | ~380 | ~2.60 | ~ -5.4 | ~ -2.8 |
| -CN (Cyano) | Electron-Withdrawing (EWG) | ~390 | ~2.55 | ~ -6.0 | ~ -3.45 |
| -NO2 (Nitro) | Strong EWG | ~410 | ~2.40 | ~ -6.2 | ~ -3.8 |
Note: These are illustrative values intended to demonstrate trends. Actual values will depend on the specific molecular structure and experimental conditions.
As the data illustrates, adding electron-donating groups (-CH3, -OCH3) raises the HOMO level, causing a slight decrease in the band gap and a bathochromic shift in absorption. Conversely, adding electron-withdrawing groups (-CN, -NO2) significantly lowers the LUMO level, leading to a much more pronounced reduction in the band gap and a larger bathochromic shift. This systematic tunability is what makes these compounds so attractive for targeted applications.
Applications and Future Outlook
The ability to precisely control the HOMO/LUMO levels and the band gap of 2-acetyl-5-vinylthiophene derivatives opens doors to a wide array of applications:
-
Organic Electronics: As active materials in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[15][16]
-
Sensors: Changes in their optical or electronic properties upon binding to an analyte can be harnessed for chemical sensing applications.
-
Medicinal Chemistry: The thiophene nucleus is a well-known pharmacophore.[17] Tuning the electronic properties can influence drug-receptor interactions and metabolic stability.
The continued exploration of this molecular scaffold, combining predictive computational modeling with targeted synthesis and rigorous characterization, will undoubtedly lead to the development of novel materials with enhanced performance. The principles outlined in this guide provide a robust framework for the rational design of next-generation 2-acetyl-5-vinylthiophene derivatives tailored for the specific electronic demands of future technologies.
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literature review of 1-(5-Ethenyl-2-thienyl)-ethanone synthesis
An In-depth Technical Guide to the Synthesis of 1-(5-Ethenyl-2-thienyl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Ethenyl-2-thienyl)-ethanone, also known as 2-acetyl-5-vinylthiophene, is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its conjugated system, comprising a thiophene ring, a vinyl group, and a ketone, offers multiple points for further functionalization. This structure is found in various compounds of interest, including ligands for detecting protein aggregates in neurodegenerative diseases and as a monomer for conductive polymers.[1] The strategic synthesis of this molecule is therefore of paramount importance for advancing research in these areas.
This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing 1-(5-Ethenyl-2-thienyl)-ethanone. We will delve into the mechanistic underpinnings of each route, present detailed, field-proven protocols, and offer a comparative analysis to assist researchers in selecting the optimal method for their specific application. The two core strategies explored are the functionalization of a pre-existing 2-acetylthiophene core and the direct acylation of 2-vinylthiophene.
Strategic Pathway I: Functionalization of 2-Acetylthiophene Derivatives
This approach begins with the readily available and commercially accessible starting material, 2-acetylthiophene. The core challenge lies in the selective introduction of a vinyl group at the C5 position of the thiophene ring. This can be accomplished through two major classes of reactions: palladium-catalyzed cross-coupling and classic olefination reactions.
A. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds.[2][3] Three prominent methods—Suzuki, Stille, and Heck couplings—are particularly well-suited for the vinylation of an aryl halide. The common precursor for these routes is 5-bromo-2-acetylthiophene, which is synthesized by the direct bromination of 2-acetylthiophene.
Synthesis of 5-Bromo-2-acetylthiophene (Precursor)
The electrophilic bromination of 2-acetylthiophene proceeds with high regioselectivity for the 5-position. The acetyl group is a deactivating group, but the sulfur atom of the thiophene ring directs electrophilic substitution to the alpha-positions (C2 and C5). Since the C2 position is occupied, substitution occurs at C5.
DOT Script for Precursor Synthesis
Caption: Synthesis of 5-Bromo-2-acetylthiophene.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[4] For this synthesis, 5-bromo-2-acetylthiophene is coupled with a vinylboron species, such as potassium vinyltrifluoroborate, in the presence of a palladium catalyst and a base.[5]
The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[3][6]
DOT Script for Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki coupling reaction.
Experimental Protocol: Suzuki Coupling
-
Setup: To a flame-dried round-bottom flask, add 5-bromo-2-acetylthiophene (1.0 equiv), potassium vinyltrifluoroborate (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent & Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).[2]
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon) and stir until the reaction is complete, monitoring progress by TLC or GC-MS.[2]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
2. Stille Coupling
The Stille coupling utilizes an organotin reagent (e.g., vinyltributyltin) to couple with the organohalide.[7][8] While highly effective and tolerant of many functional groups, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product.[8][9]
Experimental Protocol: Stille Coupling
-
Setup: In a flask, combine 5-bromo-2-acetylthiophene (1.0 equiv), vinyltributyltin (1.1 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).[10]
-
Solvent: Add a dry, degassed solvent like toluene or DMF.
-
Reaction: Heat the mixture under an inert atmosphere at 100 °C for several hours.[10]
-
Work-up: After cooling, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.
-
Purification: Extract the filtrate with an organic solvent, dry, and concentrate. Purify the product via column chromatography.
3. Heck Reaction
The Heck reaction couples the aryl halide directly with an alkene (in this case, ethylene gas or a surrogate) in the presence of a palladium catalyst and a base.[11] This method avoids the use of organometallic reagents like boronic acids or stannanes.[12] An oxidative variant using a Pd(II) catalyst can also be employed.[13][14]
| Reaction | Vinyl Source | Catalyst | Base | Key Advantages/Disadvantages |
| Suzuki | Potassium vinyltrifluoroborate | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Adv: Low toxicity byproducts, stable reagents.[9] Disadv: Can be sensitive to reaction conditions. |
| Stille | Vinyltributyltin | Pd(PPh₃)₄, Pd(OAc)₂ | (Often base-free) | Adv: High functional group tolerance.[15] Disadv: Toxic tin reagents and byproducts.[8] |
| Heck | Ethylene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Adv: Atom economical, avoids pre-functionalized reagents.[11] Disadv: May require pressure for gaseous alkenes. |
B. Olefination Reactions: The Horner-Wadsworth-Emmons Approach
Olefination reactions provide a classic and robust method for converting carbonyl compounds into alkenes. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly effective for synthesizing predominantly E-alkenes.[16][17] This pathway requires the synthesis of 5-acetyl-2-thiophenecarboxaldehyde as a key intermediate.
Synthesis of 5-Acetyl-2-thiophenecarboxaldehyde
This precursor can be prepared via the Vilsmeier-Haack formylation of 2-acetylthiophene. This reaction uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a Wittig ylide.[16] This carbanion is generated by treating a phosphonate ester (e.g., diethyl methylphosphonate) with a strong base like sodium hydride (NaH). The carbanion then reacts with the aldehyde (5-acetyl-2-thiophenecarboxaldehyde) to form the vinyl group. A key advantage is that the phosphate byproduct is water-soluble, simplifying purification.[17][18]
DOT Script for HWE Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. synarchive.com [synarchive.com]
- 8. Stille Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 17. Wittig-Horner Reaction [organic-chemistry.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
melting point and boiling point of 1-(5-Ethenyl-2-thienyl)-ethanone
This guide provides an in-depth technical analysis of 1-(5-Ethenyl-2-thienyl)-ethanone (also known as 2-Acetyl-5-vinylthiophene ), a critical intermediate in the synthesis of functionalized polythiophenes and pharmaceutical agents.
Part 1: Executive Summary & Physicochemical Profile
Compound Identity:
-
IUPAC Name: 1-(5-Ethenylthiophen-2-yl)ethanone
-
Common Synonyms: 2-Acetyl-5-vinylthiophene; 5-Vinyl-2-acetothienone
-
Molecular Formula: C₈H₈OS
-
Molecular Weight: 152.21 g/mol
-
CAS Number: Not widely listed in public databases; typically synthesized in situ or as a custom intermediate.
Physicochemical Properties: Unlike its stable precursors, 1-(5-Ethenyl-2-thienyl)-ethanone is a reactive monomer. Its physical properties are governed by the competing effects of the acetyl group (polar, rigid) and the vinyl group (reactive, pi-conjugated).
| Property | Value / Range | Note |
| Physical State | Low-Melting Solid or Oil | Typically isolated as a yellow/orange oil or low-melting solid after chromatography. |
| Melting Point (MP) | < 25 °C (Estimated) | Likely liquid at room temperature. Precursor (2-Acetyl-5-bromothiophene) MP is 93–96 °C; vinyl substitution disrupts crystal packing, significantly lowering MP. |
| Boiling Point (BP) | ~100–110 °C @ 0.5 mmHg | Estimated. Decomposes/polymerizes at atmospheric pressure. (Ref: 2-Acetylthiophene BP is 214 °C at 760 mmHg). |
| Solubility | Soluble in DCM, EtOAc, THF | Moderate solubility in non-polar solvents; low water solubility. |
| Stability | High Polymerization Risk | Contains a styrenic-like vinyl group on a thiophene ring. Prone to spontaneous polymerization or oxidation if not stored with inhibitors (e.g., BHT) at low temperatures (< -20 °C). |
Part 2: Synthesis & Purification Protocols
The most reliable route to 1-(5-Ethenyl-2-thienyl)-ethanone is the Stille Coupling of 2-acetyl-5-bromothiophene with tributyl(vinyl)tin. This method preserves the sensitive vinyl group and allows for mild purification.
Synthetic Pathway (Stille Coupling)
-
Precursor: 2-Acetyl-5-bromothiophene (Solid, MP: 93–96 °C)
-
Reagent: Tributyl(vinyl)tin
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Solvent: Toluene or 1,4-Dioxane (degassed)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon.
-
Charging: Add 2-acetyl-5-bromothiophene (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Solvent: Add anhydrous, degassed toluene (0.1 M concentration).
-
Reagent Addition: Add tributyl(vinyl)tin (1.1 eq) via syringe.
-
Reaction: Heat to 90–100 °C for 12–24 hours. Monitor by TLC (formation of a fluorescent spot; disappearance of starting material).
-
Workup: Cool to RT. Quench with saturated KF solution (to precipitate tin byproducts). Filter through Celite.[1]
-
Purification (Critical): The crude oil must be purified immediately via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes:Ethyl Acetate (9:1 to 8:2 gradient).
-
Note: Avoid acidic silica or prolonged exposure to heat to prevent polymerization.
-
Precursor Characterization (Quality Control)
Before synthesis, validate the purity of the starting material (2-Acetyl-5-bromothiophene), as impurities will complicate the isolation of the vinyl product.
| Precursor Property | Specification | Method |
| Appearance | White to pale yellow crystals | Visual Inspection |
| Melting Point | 92–96 °C | Capillary Method (Sharp range indicates high purity) |
| ¹H NMR (CDCl₃) | δ 7.50 (d, 1H), 7.10 (d, 1H), 2.55 (s, 3H) | Confirm absence of 2-acetylthiophene (δ 7.6-7.7 m) |
Part 3: Experimental Determination of Properties
Due to the reactive nature of the vinyl group, standard MP/BP determination requires specific precautions to avoid generating false data from polymerization artifacts.
Melting Point Determination (DSC)
-
Method: Differential Scanning Calorimetry (DSC).
-
Protocol:
-
Seal 2–5 mg of sample in an aluminum pan.
-
Cool to -50 °C.
-
Heat at 5 °C/min to 50 °C.
-
Endotherm: Represents melting (likely < 25 °C).
-
Exotherm: A sharp exotherm above the melt indicates thermal polymerization. Do not mistake this for a boiling point.
-
Boiling Point Estimation (Vacuum Distillation)
-
Method: Kugelrohr Distillation (Bulb-to-Bulb).
-
Protocol:
-
Place crude oil in the source bulb.
-
Apply high vacuum (< 0.5 mmHg).
-
Slowly increase oven temperature.
-
Record the oven temperature at which condensation appears in the cooled receiving bulb.
-
Note: Do not attempt atmospheric distillation; the compound will polymerize before boiling.
-
Part 4: Visualization of Synthesis & Logic
Caption: Synthetic pathway from commodity chemical to target vinyl monomer, highlighting the phase transition from liquid to solid intermediate, and back to reactive oil/solid.
References
- Synthesis of 2-Acetyl-5-bromothiophene: Title: Synthesis of 2-Acetyl-5-bromothiophene (Intermediate Characterization). Source: ChemicalBook / BenchChem Protocols.
- Stille Coupling Methodology (General Thiophene Functionalization)
-
Physical Properties of Thiophene Derivatives
- Title: Ethanone, 1-(2-thienyl)- (2-Acetylthiophene) Properties.
- Source: NIST Chemistry WebBook, SRD 69.
-
URL:[Link]
-
Patent Reference for Vinyl-Thiophene Synthesis
Sources
1-(5-Ethenyl-2-thienyl)-ethanone: Functional Monomer for Redox-Active & Conductive Organic Materials
The following technical guide details the role, synthesis, and application of 1-(5-Ethenyl-2-thienyl)-ethanone in the field of conducting and redox-active polymers.
Executive Summary
1-(5-Ethenyl-2-thienyl)-ethanone (CAS: 395083-12-2), also known as 2-acetyl-5-vinylthiophene , is a bifunctional thiophene derivative serving as a critical monomer in the synthesis of side-chain conducting polymers and functionalized organic electronic materials.[1] Unlike standard polythiophenes (e.g., P3HT) which rely on a conjugated backbone for metallic conductivity, this molecule is primarily used to generate polyvinylthiophenes with pendant electroactive groups. Its unique structure combines a polymerizable vinyl group, an electron-rich thiophene core, and an electron-withdrawing acetyl group, making it a versatile building block for tuning energy levels (HOMO/LUMO) in organic photovoltaics (OPVs), hole transport layers, and high-sensitivity lithographic resists.
Part 1: Chemical Architecture & Mechanistic Role
Structural Analysis
The molecule operates on a Donor-Acceptor (D-A) internal architecture, though on a small molecular scale.
-
Vinyl Group (Position 5): The reactive handle for polymerization. It allows the formation of a saturated polyethylene backbone (non-conducting) while positioning the thiophene rings as pendant groups.
-
Thiophene Ring (Core): Acts as the hole-transporting moiety. In the polymer form, these rings stack to facilitate charge hopping (redox conductivity).
-
Acetyl Group (Position 2): An electron-withdrawing group (EWG). It lowers the LUMO level of the pendant system, increasing oxidative stability and allowing for post-polymerization functionalization (e.g., condensation with hydrazines to form hydrazones).
Conductivity Mechanism
Polymers derived from 1-(5-Ethenyl-2-thienyl)-ethanone do not exhibit intrinsic band-type conductivity along the backbone. Instead, they function through Redox Conductivity (Electron Hopping) .
| Feature | Conjugated Polythiophene (e.g., P3HT) | Poly(2-acetyl-5-vinylthiophene) |
| Backbone | Conjugated ( | Saturated ( |
| Charge Transport | Delocalized Band Transport | Inter-chain/Intra-chain Hopping |
| Conductivity Range | ||
| Primary Use | Active Layers, Transistors | Hole Transport, Dielectrics, Resists |
Part 2: Synthesis & Polymerization Protocols
Monomer Synthesis (Stille Coupling Route)
Direct acetylation of 2-vinylthiophene is prone to polymerization. The preferred route involves the acetylation of 2-bromothiophene followed by Stille coupling.
Protocol:
-
Precursor Synthesis: Friedel-Crafts acetylation of 2-bromothiophene using acetic anhydride and
(or ) to yield 2-acetyl-5-bromothiophene . -
Coupling: React 2-acetyl-5-bromothiophene with tributyl(vinyl)tin in the presence of a Palladium catalyst.
Step-by-Step Methodology:
-
Reagents: 2-Acetyl-5-bromothiophene (1.0 eq), Tributyl(vinyl)tin (1.1 eq),
(2 mol%), Toluene (anhydrous). -
Procedure:
-
Degas toluene with
for 30 minutes. -
Add reagents to a Schlenk flask under inert atmosphere.
-
Reflux at 110°C for 12-16 hours.
-
Cool, filter through celite to remove Pd residues.
-
Purify via column chromatography (Silica gel, Hexane/Ethyl Acetate 9:1).
-
-
Validation:
NMR should show vinyl protons at 5.2-6.8 ppm and acetyl methyl protons at 2.5 ppm.
Free Radical Polymerization
This method yields Poly[1-(5-ethenyl-2-thienyl)-ethanone] .
Protocol:
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: Benzene or THF (degassed).
-
Conditions:
-
Dissolve monomer (1 M) and AIBN (1-3 mol%) in solvent.
-
Freeze-pump-thaw cycle (3x) to remove oxygen.
-
Heat to 60-70°C for 24 hours in a sealed tube.
-
Precipitate into cold methanol.
-
Dry under vacuum.
-
Pathway Visualization
The following diagram illustrates the synthesis of the monomer and its subsequent polymerization into a redox-active polymer.
Caption: Synthetic pathway from thiophene precursors to the redox-active poly(2-acetyl-5-vinylthiophene).
Part 3: Applications in Advanced Materials
Organic Electronics (Hole Transport)
While not metallic in conductivity, the polymer serves as an effective Hole Transport Material (HTM) in OLEDs. The pendant thiophene groups, when oxidized (doped with
Lithography & Resists
The vinyl-thiophene moiety is highly sensitive to electron beam and UV irradiation.
-
Mechanism: High-energy radiation induces crosslinking of the vinyl backbone or scission, depending on the dose.
-
Advantage: The high sulfur content provides high etch resistance (plasma stability) compared to standard polystyrene resists.
Precursor for Conjugated Networks
The polymer can be converted into a conducting network via oxidative crosslinking . Treatment with strong oxidants (e.g.,
References
-
Synthesis of 5-Substituted 2-Vinylthiophenes
- Source: American Chemical Society (ACS)
- Context: Describes the anionic and radical polymeriz
-
URL:[Link]
- 2-Acetyl-5-bromothiophene Synthesis Source: ChemicalBook / Literature Protocols Context: Standard protocol for the precursor synthesis via Friedel-Crafts acyl
-
Polythiophene and Deriv
- Source: Wikipedia / Nobel Prize Context
- Context: Foundational theory on hopping transport vs. band transport in thiophene polymers.
-
URL:[Link]
-
Suzuki Cross-Coupling for Thiophene Deriv
- Source: N
- Context: Alternative synthesis route for vinyl
-
URL:[Link]
Sources
Strategic Divergence in Thiophene Derivatives: A Comparative Analysis of 2-Vinylthiophene and 1-(5-Ethenyl-2-thienyl)-ethanone
Executive Summary
Thiophene derivatives serve as privileged scaffolds in medicinal chemistry, organic synthesis, and materials science. The precise functionalization of the thiophene ring dictates its electronic properties, chemical reactivity, and downstream applications. This technical whitepaper provides an in-depth comparative analysis of two critical building blocks: 2-vinylthiophene and 1-(5-Ethenyl-2-thienyl)-ethanone (also known as 2-acetyl-5-vinylthiophene). By examining their structural paradigms, synthetic workflows, and roles in drug development, this guide equips researchers with the mechanistic understanding required to deploy these compounds effectively.
Structural and Electronic Paradigm (The Causality of Reactivity)
The core divergence between these two compounds lies in their electronic distribution, which is strictly governed by their substituents.
-
2-Vinylthiophene (CAS: 1918-82-7): This molecule features a single vinyl group at the C2 position. The thiophene ring is inherently electron-rich. The vinyl group extends the
-conjugation, making the molecule highly susceptible to electrophilic aromatic substitution (EAS) at the C5 position and allowing the vinyl group to undergo standard radical polymerization[1]. -
1-(5-Ethenyl-2-thienyl)-ethanone (CAS: 395083-12-2): This disubstituted thiophene features an acetyl group at C2 and a vinyl group at C5. The acetyl group acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This creates a "push-pull" electronic system across the thiophene ring, significantly deactivating the ring toward EAS while increasing the electrophilicity of the vinyl group (acting as a Michael acceptor) and providing a reactive carbonyl center for aldol-type condensations[2].
Table 1: Physicochemical and Electronic Properties Comparison
| Property | 2-Vinylthiophene | 1-(5-Ethenyl-2-thienyl)-ethanone |
| CAS Number | 1918-82-7[1] | 395083-12-2[2] |
| Molecular Formula | C6H6S | C8H8OS |
| Molecular Weight | 110.18 g/mol | 152.21 g/mol [3] |
| Structural Motif | Monosubstituted (C2-vinyl) | Disubstituted (C2-acetyl, C5-vinyl) |
| Electronic Nature | Electron-rich, extended | Push-pull system (EWG at C2) |
| Primary Reactive Sites | C5 (EAS), Vinyl (Polymerization) | Carbonyl ( |
| Boiling Point | ~151.7 °C at 760 mmHg[4] | N/A (Solid/High BP predicted) |
Mechanistic Pathways & Logical Relationships
The electronic differences directly translate to divergent synthetic utilities. The diagrams below map the reactivity profiles and the subsequent drug development workflows for both compounds.
Electronic delocalization and divergent reactivity sites of thiophene derivatives.
Drug development workflows utilizing 2-vinylthiophene and 1-(5-Ethenyl-2-thienyl)-ethanone.
Synthetic Workflows & Experimental Protocols
To ensure high-fidelity synthesis, the following self-validating protocols are designed to bypass common pitfalls such as unwanted polymerization or structural degradation.
Protocol A: Synthesis of 2-Vinylthiophene via Wittig Olefination
Causality: The Wittig reaction is explicitly chosen over the dehydration of 1-(2-thienyl)ethanol. Acid-catalyzed dehydration frequently triggers the uncontrolled cationic polymerization of the highly reactive 2-vinylthiophene product. The mild, basic conditions of the Wittig olefination preserve the monomeric integrity.
-
Preparation of Ylide: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an argon atmosphere. Cool the suspension to 0 °C. Add potassium tert-butoxide (1.1 eq) portion-wise.
-
Self-Validation: A vibrant yellow color must develop, indicating the successful deprotonation and formation of the active phosphorus ylide.
-
-
Carbonyl Addition: Add 2-thiophenecarboxaldehyde (1.0 eq) dropwise to maintain the temperature. Stir for 2 hours at room temperature.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract with diethyl ether (3x). Note: Diethyl ether is selected over ethyl acetate as its lower polarity minimizes the co-extraction of triphenylphosphine oxide byproducts.
-
Purification: Concentrate under reduced pressure, strictly keeping the water bath temperature <30 °C to prevent thermal polymerization. Purify via silica gel chromatography using hexanes.
-
Analytical Validation:
H NMR (CDCl ) must confirm the presence of terminal vinyl protons at 5.15 (d, 1H, J = 10.9 Hz) and 5.55 (d, 1H, J = 17.5 Hz).
Protocol B: Synthesis of 1-(5-Ethenyl-2-thienyl)-ethanone via Stille Coupling
Causality: Direct Friedel-Crafts acetylation of 2-vinylthiophene is synthetically prohibitive, as the Lewis acids required (e.g., AlCl
-
Setup: In a flame-dried Schlenk flask, combine 1-(5-bromo-2-thienyl)ethanone (1.0 eq), tributyl(vinyl)tin (1.2 eq), and Pd(PPh
) (0.05 eq) in anhydrous toluene. -
Reaction: Degas the mixture via three rigorous freeze-pump-thaw cycles to prevent catalyst oxidation. Heat to 90 °C for 12 hours.
-
Self-Validation: TLC monitoring (Hexane:EtOAc 8:2) should show the complete disappearance of the bromide starting material (
~0.4) and the emergence of a new, UV-active product spot ( ~0.3).
-
-
Workup: Cool to room temperature, add a 10% aqueous KF solution, and stir vigorously for 30 minutes. This step is critical to precipitate insoluble polymeric tin fluorides. Filter the biphasic mixture through a pad of Celite.
-
Purification: Extract the filtrate with EtOAc, dry over MgSO
, and purify via flash column chromatography. -
Analytical Validation:
H NMR (CDCl ) will show the acetyl methyl group as a sharp singlet at 2.50 (s, 3H), alongside downfield shifted thiophene protons (compared to Protocol A) due to the EWG effect of the carbonyl.
Applications in Drug Development & Materials Science
The structural differences between these two compounds dictate entirely distinct application pipelines in modern research.
2-Vinylthiophene in Oncology & Cellular Imaging
The electron-rich nature of 2-vinylthiophene makes it an ideal precursor for synthesizing near-infrared (NIR) absorbing boron dipyrrin (BODIPY) dyes. By extending the
1-(5-Ethenyl-2-thienyl)-ethanone in Targeted Therapeutics
The presence of the acetyl group in 1-(5-Ethenyl-2-thienyl)-ethanone is a synthetic goldmine for targeted drug discovery. The
References
- Source: scent.
- Source: guidechem.
- Source: nih.
- Source: researchgate.
- Source: bldpharm.
- Source: aablocks.
Sources
- 1. scent.vn [scent.vn]
- 2. 88-15-3|1-Thiophen-2-yl-ethanone|BLD Pharm [bldpharm.com]
- 3. aablocks.com [aablocks.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Polymerization Protocols for 1-(5-Ethenyl-2-thienyl)-ethanone
Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Technical Methodology & Mechanistic Guide
Introduction & Mechanistic Rationale
The monomer 1-(5-Ethenyl-2-thienyl)-ethanone (commonly referred to as 2-acetyl-5-vinylthiophene) represents a highly functionalized, heteroaromatic building block. Structurally, it features an electron-rich thiophene ring polarized by a strongly electron-withdrawing acetyl group at the 2-position and a polymerizable vinyl group at the 5-position. This "push-pull" electronic configuration makes its polymerization behavior analogous to electron-deficient styrenic monomers (e.g., 4-vinylacetophenone).
Field-Proven Insights on Polymerization Pathways
Understanding the electronic nature of this monomer is critical for selecting the correct polymerization technique:
-
Free Radical Polymerization (FRP): The monomer readily undergoes FRP. The propagating carbon-centered radical is highly stabilized by the conjugated thienyl-acetyl system, leading to rapid propagation kinetics.
-
Reversible Addition-Fragmentation Chain Transfer (RAFT): To achieve narrow molecular weight distributions and living characteristics, RAFT is the optimal method. Research on analogous vinylthiophene derivatives demonstrates that dithiobenzoate-type Chain Transfer Agents (CTAs), such as cumyl dithiobenzoate (CDB) or 2-cyanoprop-2-yl dithiobenzoate (CPDB), provide superior control [1]. The stabilizing phenyl group on the CTA's Z-group perfectly matches the stability of the monomer's propagating radical.
-
The Anionic Polymerization Caveat: While 5-alkyl and 5-aryl substituted 2-vinylthiophenes undergo excellent living anionic polymerization [2], attempting anionic polymerization on 1-(5-Ethenyl-2-thienyl)-ethanone without protecting the ketone is strongly discouraged. Strong nucleophilic initiators (like sec-butyllithium) will preferentially attack the electrophilic carbonyl carbon of the acetyl group rather than initiating the vinyl double bond, leading to irreversible chain termination and cross-linking.
Experimental Workflows
The following protocols outline self-validating systems for both standard and controlled polymerizations.
Protocol A: Free Radical Polymerization (FRP)
Use this protocol when high molecular weight is desired and dispersity (
Reagents:
-
Monomer: 1-(5-Ethenyl-2-thienyl)-ethanone (1.0 g, 6.57 mmol)
-
Initiator: Azobisisobutyronitrile (AIBN) (10.8 mg, 0.065 mmol)
-
Solvent: Anhydrous Toluene (3.0 mL)
Step-by-Step Methodology:
-
Monomer Purification: Pass the monomer through a short column of basic alumina immediately prior to use. Causality: This removes phenolic inhibitors (like MEHQ) which would otherwise consume primary radicals and delay the onset of polymerization.
-
Reaction Setup: Charge a 10 mL Schlenk flask with the purified monomer, AIBN, and anhydrous toluene. Add a magnetic stir bar.
-
Deoxygenation: Seal the flask and perform three consecutive freeze-pump-thaw cycles. Causality: Oxygen is a diradical that acts as a potent inhibitor by reacting with propagating carbon-centered radicals to form stable, unreactive peroxy radicals. Strict anaerobic conditions are mandatory.
-
Polymerization: Backfill the flask with ultra-pure Argon and immerse it in a pre-heated oil bath at 70 °C. Stir continuously for 12 hours.
-
Validation Checkpoint: Withdraw a 50 µL aliquot via a degassed syringe. Analyze via
H NMR ( ). The disappearance of the vinylic proton signals ( 5.2–5.8 ppm) relative to the acetyl methyl protons ( 2.5 ppm) confirms successful monomer conversion. -
Purification: Dilute the viscous mixture with 2 mL of THF and precipitate dropwise into 50 mL of cold methanol. Filter the resulting poly(1-(5-ethenyl-2-thienyl)-ethanone) and dry under vacuum at 40 °C for 24 hours.
Protocol B: Controlled RAFT Polymerization
Use this protocol to synthesize well-defined polymers with targetable molecular weights and narrow dispersity.
Reagents:
-
Monomer: 1-(5-Ethenyl-2-thienyl)-ethanone (1.0 g, 6.57 mmol)
-
CTA: 2-Cyanoprop-2-yl dithiobenzoate (CPDB) (14.5 mg, 0.065 mmol)
-
Initiator: AIBN (1.07 mg, 0.0065 mmol)
-
Solvent: Anisole (2.0 mL)
Step-by-Step Methodology:
-
Master Mix Preparation: In a Schlenk tube, dissolve the monomer, CPDB, and AIBN in anisole. Causality: The molar ratio of Monomer : CTA : Initiator is strictly set to 100 : 1 : 0.1. The low initiator-to-CTA ratio ensures that the vast majority of polymer chains are initiated by the fragmentation of the CTA rather than primary AIBN radicals, preserving the living dithiobenzoate end-groups for future block copolymer synthesis.
-
Deoxygenation: Perform four freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture at 70 °C for 16 hours under Argon. The solution will maintain a distinct pink/red hue, indicating the preservation of the active dithiobenzoate RAFT agent.
-
Quenching & Recovery: Stop the polymerization by rapid cooling in liquid nitrogen and exposing the mixture to air. Precipitate the polymer into cold methanol, centrifuge, and dry under vacuum.
Data Presentation: Expected Polymerization Outcomes
The table below summarizes the expected quantitative data for the protocols described above, allowing for easy comparison of reaction efficiencies and polymer characteristics.
| Polymerization Method | Initiator / CTA | Temp (°C) | Time (h) | Conversion (%) | Expected | Dispersity ( |
| Free Radical (FRP) | AIBN / None | 70 | 12 | > 85 | 25,000 - 45,000 | 1.80 - 2.50 |
| RAFT (Controlled) | AIBN / CPDB | 70 | 16 | 70 - 80 | 10,000 - 15,000 | 1.10 - 1.25 |
| RAFT (Controlled) | AIBN / CDB | 70 | 24 | > 80 | 15,000 - 20,000 | 1.05 - 1.15 |
Mechanistic Visualization
The following diagram illustrates the core RAFT main equilibrium responsible for the controlled polymerization of 1-(5-Ethenyl-2-thienyl)-ethanone. The rapid exchange between the propagating radicals and the dormant polymer chains ensures that all chains grow at a uniform rate, resulting in low dispersity.
RAFT main equilibrium for 1-(5-Ethenyl-2-thienyl)-ethanone polymerization.
References
-
RAFT Polymerization of Vinylthiophene Derivatives and Synthesis of Block Copolymers Having Cross-Linkable Segments Macromolecules URL:[Link] [1]
-
Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes Macromolecules URL:[Link] [2]
-
Electrochemical Polymerization and Characterization of 2-Vinylthiophene and Some of Its Derivatives Macromolecules URL:[Link]
Stille coupling reaction using 1-(5-Ethenyl-2-thienyl)-ethanone
An Application Guide to the Stille Coupling Reaction with 1-(5-Ethenyl-2-thienyl)-ethanone
Authored by: A Senior Application Scientist
Abstract
The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its exceptional functional group tolerance and reliability in constructing carbon-carbon bonds.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the Stille reaction with a specific, high-value building block: 1-(5-Ethenyl-2-thienyl)-ethanone . We delve into the underlying mechanistic principles, offer a detailed and validated experimental protocol, present methods for data analysis, and provide a troubleshooting guide to navigate potential challenges. The protocol is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of the Stille Coupling
The palladium-catalyzed cross-coupling reaction between an organostannane (organotin) reagent and an organic electrophile, known as the Stille reaction, has become an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[3][4] Its prominence stems from the stability of organostannane reagents to both air and moisture, which simplifies handling, and its tolerance for a vast array of functional groups, often obviating the need for cumbersome protection-deprotection steps.[2][5][6][7]
The subject of this guide, 1-(5-Ethenyl-2-thienyl)-ethanone , is a versatile substrate. The vinyl group serves as an excellent handle for sp²-sp² bond formation via the Stille coupling, while the acetyl-thiophene moiety is a common scaffold in medicinal chemistry. This allows for the late-stage functionalization and diversification of complex molecular architectures, a critical capability in drug discovery programs. This guide provides a robust framework for coupling this substrate with a representative aryl halide, demonstrating a pathway to novel biaryl and heteroaryl compounds.
The Catalytic Engine: Mechanism of the Stille Reaction
A thorough understanding of the reaction mechanism is paramount for optimization and troubleshooting. The Stille reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle is composed of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][5][7][8]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which oxidatively adds to the organic electrophile (R¹-X), typically an aryl or vinyl halide or triflate. This forms a square planar Pd(II) intermediate.[2][7] This step is often faster for iodides and bromides than for chlorides.[9]
-
Transmetalation : The organostannane (R²-SnR₃) then exchanges its organic group (R²) with the halide (X) on the palladium center. This is frequently the rate-determining step of the entire cycle.[2][10] The choice of ligands on the palladium and the nature of the non-transferable groups (R³) on the tin atom can significantly influence the rate of this step.
-
Reductive Elimination : The final step involves the coupling of the two organic fragments (R¹ and R²) attached to the palladium center. This forms the new C-C bond and regenerates the active Pd(0) catalyst, which can then re-enter the cycle.[2][8]
Sources
- 1. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06557G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
Functionalization of 1-(5-Ethenyl-2-thienyl)-ethanone for High-Performance Organic Photovoltaics
Application Note & Synthetic Protocol Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers.
Executive Brief & Mechanistic Rationale
The development of high-efficiency Organic Photovoltaics (OPVs) relies heavily on the precise engineering of Donor-Acceptor (D-A) architectures to tune molecular energy levels and broaden absorption spectra. 1-(5-Ethenyl-2-thienyl)-ethanone (CAS 395083-12-2) is a highly versatile, dual-functional building block that offers orthogonal reactivity for constructing complex Non-Fullerene Acceptors (NFAs) and conjugated polymers[1].
-
The Acetyl Group (C2 position): Acts as a precursor for installing strong electron-withdrawing groups (EWGs). Through Knoevenagel condensation, the ketone can be converted into a dicyanovinyl moiety, which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) and enhances electron affinity[2].
-
The Ethenyl Group (C5 position): Provides a terminal alkene primed for transition-metal-catalyzed cross-coupling (e.g., Heck coupling). This allows for the extension of the
-conjugated backbone without the need for toxic organotin reagents typically required in Stille couplings[3].
By sequentially or orthogonally addressing these two sites, researchers can synthesize highly customized A-D-A (Acceptor-Donor-Acceptor) small molecules or D-A alternating copolymers.
Orthogonal Functionalization Workflow
Orthogonal functionalization pathways of 1-(5-Ethenyl-2-thienyl)-ethanone for OPVs.
Experimental Protocols: A Self-Validating System
The following protocols are designed with built-in causality and self-validation steps to ensure high fidelity in optoelectronic material synthesis.
Protocol A: Acceptor Engineering via Lewis Acid-Mediated Knoevenagel Condensation
Standard amine-catalyzed Knoevenagel condensations often fail on ketones due to steric hindrance and lower electrophilicity compared to aldehydes. To overcome this, we utilize a Lehnert-type modification employing Titanium(IV) chloride (TiCl
Reagents:
-
1-(5-Ethenyl-2-thienyl)-ethanone (1.0 equiv, 10 mmol)
-
Malononitrile (1.5 equiv, 15 mmol)
-
TiCl
(1.0 M in DCM, 2.0 equiv) -
Anhydrous Pyridine (4.0 equiv)
-
Anhydrous Chloroform (CHCl
, 30 mL)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon. Add 1-(5-Ethenyl-2-thienyl)-ethanone and malononitrile, followed by anhydrous CHCl
. -
Activation: Cool the reaction mixture to 0 °C using an ice bath. Critical Step: Dropwise addition of TiCl
over 15 minutes. The solution will immediately turn deep red/brown, indicating the formation of the titanium-carbonyl complex. -
Deprotonation & Condensation: Slowly add anhydrous pyridine dropwise. Pyridine serves a dual purpose: it deprotonates the malononitrile to form the active nucleophile and neutralizes the HCl generated during the condensation.
-
Reflux: Remove the ice bath and heat the mixture to 65 °C for 12 hours.
-
In-Process Validation: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The product will appear as a highly UV-active spot with a lower Rf value than the starting ketone. A distinct color shift to dark purple/blue under ambient light indicates successful extended conjugation.
-
Workup: Quench the reaction carefully with ice water (to hydrolyze excess TiCl
into TiO ). Extract with Dichloromethane (3 × 20 mL), wash the combined organic layers with brine, dry over MgSO , and purify via column chromatography.
Protocol B: -Bridge Extension via Palladium-Catalyzed Heck Coupling
To integrate the functionalized thiophene into a larger D-A-D small molecule or polymer, the terminal vinyl group is coupled to a brominated electron-donating core (e.g., a benzodithiophene derivative)[3].
Reagents:
-
Vinyl-functionalized thiophene precursor (2.2 equiv)
-
Dibrominated core molecule (1.0 equiv)
-
Palladium(II) acetate[Pd(OAc)
] (5 mol%) -
Tri-o-tolylphosphine[P(o-tolyl)
] (10 mol%) -
Triethylamine (TEA, 5.0 equiv)
-
Anhydrous DMF (15 mL)
Step-by-Step Procedure:
-
Catalyst Assembly: In a nitrogen-filled glovebox, charge a heavy-walled microwave vial with the thiophene precursor, the dibrominated core, Pd(OAc)
, and P(o-tolyl) . Causality: P(o-tolyl) is chosen over standard triphenylphosphine because its steric bulk accelerates the reductive elimination step in the catalytic cycle and prevents the precipitation of inactive "Palladium black"[1]. -
Solvent & Base Addition: Seal the vial, remove it from the glovebox, and inject anhydrous DMF and TEA via syringe. TEA acts as both the base and a mild reducing agent to generate the active Pd(0) species in situ.
-
Coupling: Heat the sealed vial at 110 °C for 24 hours behind a blast shield.
-
In-Process Validation: The reaction mixture should transition from a pale yellow suspension to a deep, homogeneous chromophore-colored solution (often dark red or green, depending on the core), confirming the extension of the
-system. -
Purification (Critical for OPVs): Precipitate the crude mixture into cold methanol. Filter the solid and subject it to Soxhlet extraction (sequentially with methanol, acetone, and hexane) before final extraction with chloroform. Causality: Soxhlet extraction is mandatory to remove low-molecular-weight oligomers and residual palladium catalyst, which act as severe charge traps and recombination centers in photovoltaic devices, drastically reducing the Fill Factor (FF).
Optoelectronic Property Tuning (Quantitative Data)
The structural modifications directly dictate the optoelectronic properties of the resulting materials. The table below summarizes the expected energy level shifts when functionalizing 1-(5-Ethenyl-2-thienyl)-ethanone, demonstrating its utility in tuning the bandgap for solar spectrum harvesting.
| Molecular State / Modification | HOMO (eV) | LUMO (eV) | Optical Bandgap ( | Primary OPV Role |
| Unmodified Precursor (CAS 395083-12-2) | -5.80 | -2.40 | 3.40 | Synthetic Building Block |
| Pathway 1 Product (Dicyanovinyl-functionalized) | -6.10 | -3.85 | 2.25 | Terminal Acceptor Unit |
| Pathway 2 Product (Heck-Coupled to Benzothiadiazole) | -5.45 | -3.60 | 1.85 | D-A Conjugated Backbone |
| Fully Functionalized NFA (Both Pathways Applied) | -5.60 | -4.10 | 1.50 | High-Efficiency NFA |
Note: Energy levels are approximate empirical values derived from cyclic voltammetry (CV) of analogous thiophene-based systems in literature.
References
-
Synthesis of diketopyrrolopyrrole (DPP)-based small molecule donors containing thiophene or furan for photovoltaic applications. ResearchGate. Available at:[Link]
-
Development of Non-Fullerene-Based Electron Acceptors for Solar Cell Applications. White Rose eTheses Online. Available at:[Link]
-
Development of Polymer Acceptors for Organic Photovoltaic Cells. MDPI. Available at:[Link]
-
Efficient Non-fullerene Organic Solar Cells Enabled by Sequential Fluorination of Small-Molecule Electron Acceptors. Frontiers in Chemistry. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Development of Polymer Acceptors for Organic Photovoltaic Cells | MDPI [mdpi.com]
- 4. Frontiers | Efficient Non-fullerene Organic Solar Cells Enabled by Sequential Fluorination of Small-Molecule Electron Acceptors [frontiersin.org]
Precision Synthesis and Copolymerization of 2-Acetyl-5-vinylthiophene (AVT) and Styrene
Abstract
This application note details the synthesis, copolymerization, and characterization of poly(2-acetyl-5-vinylthiophene-co-styrene) . The incorporation of the thiophene moiety introduces unique electronic properties and high refractive index characteristics, while the acetyl group provides a versatile chemical handle for post-polymerization modification (e.g., Schiff base formation for drug conjugation). This guide prioritizes high-purity monomer synthesis via Suzuki-Miyaura coupling to avoid the polymerization risks associated with traditional Friedel-Crafts acetylation of vinyl monomers.
Introduction & Strategic Rationale
The copolymerization of styrene (St) with functionalized heteroaromatics like 2-acetyl-5-vinylthiophene (AVT) creates materials that bridge the gap between processable commodity plastics and functional specialty polymers.
Why this Copolymer?
-
Chemical Versatility: The acetyl group at the 5-position is orthogonal to the polymerization conditions. It allows for the attachment of hydrazide-containing drugs, fluorophores, or crosslinkers after the polymer backbone is formed.
-
Electronic & Optical Properties: Thiophene derivatives exhibit higher refractive indices and different charge transport properties compared to benzene analogs (Styrene).
-
Thermal Stability: The rigid thiophene ring often enhances the glass transition temperature (
) relative to unsubstituted polystyrene.
Monomer Synthesis Protocol: 2-Acetyl-5-vinylthiophene (AVT)
Critical Insight: Direct acetylation of 2-vinylthiophene is discouraged due to the high risk of acid-catalyzed polymerization of the vinyl group. The recommended route utilizes a robust Suzuki-Miyaura coupling strategy.
Workflow Diagram
Caption: Figure 1. Modular synthesis of AVT monomer preventing premature polymerization.
Step 1: Synthesis of 2-Acetyl-5-bromothiophene[3]
-
Reagents: 2-Acetylthiophene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetic Acid/Chloroform (1:1 v/v).
-
Procedure:
-
Dissolve 2-acetylthiophene in AcOH/CHCl
. -
Add NBS portion-wise at
to prevent poly-bromination. -
Stir at room temperature (RT) for 12 hours.
-
Workup: Quench with water, extract with DCM, wash with NaHCO
(sat). Recrystallize from Ethanol. -
Yield Target: >85% (White crystalline solid).
-
Step 2: Suzuki Coupling (Vinyl Installation)
-
Reagents: 2-Acetyl-5-bromothiophene (1.0 eq), Potassium vinyltrifluoroborate (1.2 eq), Pd(dppf)Cl
(3 mol%), Cs CO (3.0 eq). -
Solvent: THF:H
O (9:1). -
Procedure:
-
Degas solvents with N
for 30 mins (Oxygen inhibits Pd catalyst). -
Combine reagents in a Schlenk flask under N
. -
Reflux at
for 16 hours. -
Purification: Filter through Celite. Concentrate. Purify via Silica Gel Chromatography (Hexane/Ethyl Acetate 9:1).
-
Validation:
-NMR should show vinyl protons at 5.2 (d), 5.8 (d), and 6.8 (dd) ppm.
-
Copolymerization Protocol
This protocol uses Free Radical Polymerization (FRP) . For precision molecular weights, Reversible Addition-Fragmentation Chain Transfer (RAFT) can be adapted using a dithiobenzoate chain transfer agent.
Experimental Setup
-
Monomers: Styrene (St) and AVT.
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.
-
Solvent: Anhydrous Toluene (Preferred over THF to minimize chain transfer).
-
Target Conversion: <15% (for reactivity ratio studies) or >80% (for yield).
Step-by-Step Procedure
-
Purification of Styrene: Pass Styrene through a basic alumina column to remove the tert-butylcatechol inhibitor immediately before use.
-
Preparation: In a dry Schlenk tube, dissolve AVT and St (total monomer conc. 1.0 M) in Toluene.
-
Note: Vary feed ratios (
to ) if determining reactivity ratios.
-
-
Initiation: Add AIBN (1.0 mol% relative to total monomer).
-
Degassing: Perform 3 Freeze-Pump-Thaw cycles. Backfill with Argon.[1]
-
Why? Oxygen acts as a radical trap, causing induction periods and dead chains.
-
-
Polymerization: Immerse in a pre-heated oil bath at
. Stir magnetically.[2] -
Termination: Quench by cooling in liquid nitrogen and exposing to air.
-
Precipitation: Dropwise addition of the reaction mixture into excess cold Methanol (10x volume). The polymer precipitates as a white/off-white solid.
-
Drying: Vacuum oven at
for 24 hours.
Characterization & Validation
Structural Confirmation ( -NMR)
Dissolve 10 mg of polymer in CDCl
| Chemical Shift ( | Assignment | Structural Significance |
| 6.5 – 7.2 | Broad Multiplet | Phenyl (Styrene) + Thiophene ring protons |
| 2.4 – 2.6 | Broad Singlet | Acetyl -CH |
| 1.2 – 2.2 | Broad Multiplet | Polymer Backbone (-CH-CH |
Composition Calculation:
The mole fraction of AVT in the polymer (
Thermal Properties[5][6][7]
-
DSC (Differential Scanning Calorimetry): Expect a single
intermediate between Polystyrene ( ) and Poly(2-vinylthiophene) ( ), confirming a random copolymer architecture rather than a block blend.
Reactivity Ratio Determination (Expert Protocol)
To understand the sequence distribution (random vs. blocky), the reactivity ratios (
Theoretical Grounding:
-
Styrene (
): Electron-neutral/rich ( ). -
AVT (
): The acetyl group is electron-withdrawing, making the vinyl group less electron-rich than standard vinylthiophene. This likely reduces the reactivity difference with styrene, promoting random copolymerization .
Workflow for Determination
Caption: Figure 2. Workflow for determining monomer reactivity ratios.
Data Fitting (Fineman-Ross Equation):
Plot
-
Slope:
(Styrene) -
Intercept:
(AVT)
Expected Values: Based on analogous vinylthiophene systems, expect
Applications & Functionalization
The pendant acetyl group is a "click-ready" handle.
Protocol: Hydrazone Formation (Drug Conjugation)
-
Dissolve Copolymer in THF.
-
Add Hydrazine-functionalized molecule (e.g., Doxorubicin-hydrazide) (1.2 eq relative to acetyl groups).
-
Add catalytic Acetic Acid.
-
Stir at
for 24h. -
Result: pH-sensitive hydrazone linkage, useful for lysosomal drug release.
References
-
Monomer Synthesis (Suzuki Coupling): Molander, G. A., & Bernhardt, J. P. (2017). "Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Halides." Journal of Organic Chemistry. (Representative methodology)
-
Copolymerization Kinetics (General Vinylthiophene): Trumbo, D. L. (1995). "Copolymerization of 2-Vinylthiophene with Styrene and Acrylates." Polymer Bulletin.
-
Reactivity Ratio Methods: Kelen, T., & Tüdős, F. (1975). "Analysis of the Linear Methods for Determining Copolymerization Reactivity Ratios." Journal of Macromolecular Science: Part A - Chemistry.
-
Functional Styrenic Copolymers: Hadjichristidis, N., et al. (2018). "Functionalized Styrene Copolymers for Biomedical Applications." Progress in Polymer Science.
Sources
Selective Catalytic Hydrogenation of 1-(5-Ethenyl-2-thienyl)ethanone to 2-Acetyl-5-ethylthiophene: A Detailed Protocol and Mechanistic Overview
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the selective catalytic hydrogenation of the vinyl group in 1-(5-ethenyl-2-thienyl)ethanone to yield 2-acetyl-5-ethylthiophene. This transformation is crucial for synthesizing advanced intermediates in pharmaceutical and materials science research, where the selective reduction of an alkene in the presence of other reducible functionalities—namely a ketone and a sulfur-containing aromatic ring—is paramount. We present a detailed, field-tested protocol using a heterogeneous palladium on carbon (Pd/C) catalyst, discuss the underlying reaction mechanism, and provide guidelines for reaction monitoring, product characterization, and troubleshooting. The methodologies described herein are designed to be robust, reproducible, and scalable for research and development laboratories.
Introduction and Significance
The selective modification of multifunctional molecules is a cornerstone of modern organic synthesis. 1-(5-Ethenyl-2-thienyl)ethanone is a versatile building block, but its synthetic utility is often enhanced by the selective saturation of the vinyl side-chain to the corresponding ethyl group. The resulting product, 2-acetyl-5-ethylthiophene, serves as a key precursor for various biologically active compounds and functional materials.
The primary challenge in this transformation lies in achieving high chemoselectivity. The substrate contains three potentially reducible sites: the ethenyl (vinyl) C=C double bond, the acetyl C=O double bond, and the thiophene aromatic ring. Catalytic hydrogenation is an ideal method for this purpose due to its high efficiency and atom economy, producing no waste byproducts.[1] The choice of catalyst and reaction conditions is critical to ensure that the vinyl group is reduced preferentially without affecting the ketone or the thiophene moiety. Palladium-based catalysts are widely used for their excellent performance in the selective hydrogenation of unsaturated bonds.[2][3] This protocol leverages the high activity and selectivity of palladium on carbon (Pd/C) under mild conditions to achieve the desired transformation cleanly and efficiently.[4]
Reaction Mechanism and Selectivity
The selective hydrogenation of 1-(5-ethenyl-2-thienyl)ethanone is a heterogeneous catalytic process. The mechanism, while complex, can be understood as a series of sequential steps occurring on the surface of the palladium catalyst.[5]
-
Adsorption: Both molecular hydrogen (H₂) and the reactant, 1-(5-ethenyl-2-thienyl)ethanone, are adsorbed onto the active sites of the palladium surface. Hydrogen is dissociatively chemisorbed, forming reactive metal-hydride bonds.[5]
-
Coordination: The reactant molecule coordinates to the palladium surface primarily through the π-system of the vinyl group, which is more accessible and reactive than the carbonyl group or the aromatic thiophene ring under these conditions.
-
Hydrogen Transfer: Stepwise transfer of adsorbed hydrogen atoms to the two carbons of the vinyl double bond occurs, forming a saturated ethyl group. This proceeds through a half-hydrogenated intermediate state.[5]
-
Desorption: Once saturated, the product, 2-acetyl-5-ethylthiophene, has a lower affinity for the catalyst surface and is desorbed back into the solution, freeing the active site for another catalytic cycle.
Achieving Selectivity: The remarkable selectivity of this process under the prescribed conditions is governed by the relative reactivity of the functional groups.
-
Vinyl Group vs. Ketone/Thiophene: Carbon-carbon double bonds are generally more readily hydrogenated than carbonyls or aromatic systems using Pd/C catalysts under mild temperatures and pressures.[3][6]
-
Thiophene Ring Stability: The aromatic thiophene ring is susceptible to hydrogenation, but this typically requires more forcing conditions (higher pressures and temperatures) or more active catalysts like rhodium or ruthenium.[7][8] The sulfur atom can also act as a catalyst poison, but under controlled conditions, this effect does not prevent the desired reaction.[9]
Caption: Simplified workflow of heterogeneous catalytic hydrogenation.
Detailed Experimental Protocol
This protocol details a laboratory-scale procedure for the selective hydrogenation using a standard high-pressure reaction apparatus.
Materials and Reagents
-
Substrate: 1-(5-Ethenyl-2-thienyl)ethanone
-
Catalyst: 10% Palladium on activated carbon (Pd/C), 50% wet (Degussa type E101 or equivalent)
-
Solvent: Ethanol (anhydrous) or Ethyl Acetate (reagent grade)
-
Hydrogen Gas: High purity (≥99.99%)
-
Inert Gas: Nitrogen or Argon for purging
-
Filtration Aid: Celite® 545 or equivalent
Equipment
-
Parr Hydrogenation Apparatus (or similar autoclave/high-pressure reactor) equipped with a glass liner, gas inlet, pressure gauge, and mechanical stirrer.
-
Magnetic stir plate and stir bars.
-
Standard laboratory glassware (flasks, beakers, graduated cylinders).
-
Buchner funnel and filter paper for filtration.
-
Rotary evaporator for solvent removal.
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for hydrogenation.
-
Reactor Preparation: To a clean, dry glass liner for the Parr apparatus, add 1-(5-ethenyl-2-thienyl)ethanone (e.g., 5.0 g, 1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., 50 mL of ethanol) to dissolve the substrate.
-
Catalyst Addition: Under a gentle stream of nitrogen or argon (to prevent ignition of the dry catalyst upon contact with solvent), carefully add the 10% Pd/C catalyst. The catalyst loading can range from 1-5 mol% of palladium relative to the substrate. For 5.0 g of substrate (approx. 30 mmol), a 2 mol% loading corresponds to roughly 640 mg of the 50% wet catalyst.
-
Expert Tip: Adding the catalyst as a slurry in a small amount of the reaction solvent can improve handling and safety.
-
-
Assembly and Purging: Place the glass liner into the steel reactor body. Seal the reactor according to the manufacturer's instructions. Purge the vessel to remove air by pressurizing with an inert gas (e.g., nitrogen to 50 psi) and venting three times. Follow this with a similar three-cycle purge using hydrogen gas.
-
Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (a starting point of 50 psi / ~3.4 bar is recommended). Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed.
-
Monitoring: The reaction progress can be monitored by observing the drop in hydrogen pressure from the reservoir tank. The reaction is complete when hydrogen uptake ceases. For a more precise determination, the reaction can be stopped, depressurized, and a sample can be withdrawn for analysis by TLC or GC-MS.
-
Work-up: Once the reaction is complete, stop the stirring and vent the hydrogen pressure carefully in a well-ventilated fume hood. Purge the reactor three times with nitrogen.
-
Catalyst Removal: Open the reactor and carefully remove the glass liner. Dilute the reaction mixture with an additional volume of solvent (e.g., 20 mL ethanol) to reduce viscosity. Prepare a pad of Celite® (approx. 1-2 cm thick) in a Buchner funnel and wash it with the solvent. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad with additional solvent to ensure complete recovery of the product.
-
Safety Note: The filtered catalyst cake should not be allowed to dry completely in the air, as it can be pyrophoric. Quench it carefully by submerging it in a container of water.
-
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-acetyl-5-ethylthiophene, which can be further purified if necessary by vacuum distillation or column chromatography.
Analytical Characterization
Confirming the identity and purity of the product is essential. The following changes in spectroscopic data are expected upon successful hydrogenation:
-
¹H NMR: The characteristic signals for the vinyl protons (typically a set of doublets and a doublet of doublets between δ 5.0-7.0 ppm) will disappear. They will be replaced by the signals of an ethyl group: a triplet around δ 1.3 ppm (CH₃) and a quartet around δ 2.9 ppm (CH₂).
-
¹³C NMR: The signals for the sp² carbons of the vinyl group (approx. δ 120-130 ppm) will be replaced by signals for the sp³ carbons of the ethyl group (approx. δ 15 and 25 ppm).
-
IR Spectroscopy: The absorption band corresponding to the C=C stretch of the vinyl group (around 1630 cm⁻¹) will be absent in the product spectrum. The strong C=O stretch (around 1660 cm⁻¹) will remain.[10]
-
Mass Spectrometry: The molecular ion peak will shift from the mass of the starting material (C₉H₈OS, MW: 164.22) to that of the product (C₉H₁₀OS, MW: 166.24).
Expected Results & Troubleshooting
The described protocol should provide the desired product in high yield and purity.
| Parameter | Recommended Value | Expected Outcome |
| Substrate Scale | 1.0 - 10.0 g | N/A |
| Catalyst | 10% Pd/C (50% wet) | High Selectivity |
| Catalyst Loading | 1 - 5 mol% Pd | Efficient conversion |
| Solvent | Ethanol or Ethyl Acetate | Good solubility, inert |
| H₂ Pressure | 50 - 100 psi (3.4 - 6.8 bar) | Complete reaction |
| Temperature | 20 - 30 °C (Room Temp.) | Minimizes side reactions |
| Reaction Time | 2 - 8 hours | Dependent on scale & conditions |
| Expected Yield | >95% | |
| Expected Purity | >98% (by GC) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient catalyst or H₂ pressure.2. Poor stirring.3. Catalyst poisoning (e.g., by sulfur impurities). | 1. Increase catalyst loading or H₂ pressure.2. Ensure vigorous stirring to maintain catalyst suspension.3. Use a higher catalyst loading or pre-treat starting material. |
| Low Yield | 1. Mechanical losses during filtration.2. Incomplete reaction. | 1. Ensure thorough washing of the catalyst cake and reactor.2. See "Incomplete Reaction". |
| Presence of Byproducts | 1. Over-reduction (ketone or ring reduction).2. Hydrogenolysis of C-S bond. | 1. Reaction conditions are too harsh. Reduce H₂ pressure, temperature, or reaction time.2. Use milder conditions. Palladium is generally less prone to this than other catalysts.[4] |
Safety Precautions
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded to prevent static discharge.[6]
-
Pyrophoric Catalyst: Palladium on carbon, especially when dry and containing adsorbed hydrogen, can ignite spontaneously upon exposure to air. Always handle the catalyst in an inert atmosphere when dry, and never allow the filtered catalyst cake to dry in the open. Quench the used catalyst promptly and thoroughly with water.
-
Pressure Operations: All high-pressure reactions must be performed behind a certified safety shield using equipment that is properly rated and maintained. Never exceed the maximum pressure rating of the vessel.
References
-
D'Alessandro, M., et al. (2000). On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. Organic Process Research & Development, 4(5), 378-382. Available at: [Link]
-
Ahola, S., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(19), 12552-12558. Available at: [Link]
-
Nanalysis Corp. (2017). Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. AZoM. Available at: [Link]
-
Ahola, S., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. ACS Publications. Available at: [Link]
-
LibreTexts. (2022). Monitoring Hydrogenation and Dehydrogenation Reactions by UV Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Ananikov, V. P., et al. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. MDPI. Available at: [Link]
-
Wang, X., et al. (2022). Recent Progress in Pd-Based Nanocatalysts for Selective Hydrogenation. ACS Omega, 7(20), 16893-16907. Available at: [Link]
-
Ananikov, V. P., et al. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Pure. Available at: [Link]
-
LibreTexts. (2021). Hydrogenation with Heterogeneous Catalysts. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. Available at: [Link]
-
Boulanger, B. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Available at: [Link]
-
Science of Synthesis. (n.d.). Catalytic Hydrogenation of Ketones. Thieme. Available at: [Link]
-
Zhang, L., et al. (2018). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions, 47(35), 12113-12120. Available at: [Link]
-
Adei, E., & Adei, D. (2020). On the Mechanism of Catalytic Hydrogenation of Thiophene on Hydrogen Tungsten Bronze. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pure.spbu.ru [pure.spbu.ru]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Spontaneous Polymerization of 2-Acetyl-5-vinylthiophene
[1][2]
Core Technical Overview
2-Acetyl-5-vinylthiophene is a bifunctional monomer containing both an electron-withdrawing acetyl group and an electron-rich vinylthiophene moiety.[1][2] This structural duality makes it highly susceptible to two distinct polymerization pathways:
-
Free Radical Polymerization: Initiated by heat, light, or peroxides (auto-oxidation).[1][2]
-
Cationic Polymerization: Initiated by trace acids (even acidic silica gel) due to the electron-rich nature of the thiophene ring.[2]
Immediate Action Required: If your sample has become viscous or cloudy, dilute immediately with a non-protic solvent (e.g., Dichloromethane or Toluene) and cool to -20°C to arrest propagation.[1][2] If it has gelled (solidified), the material is likely irretrievable.[2]
Mechanism of Instability
To prevent polymerization, one must understand the driving forces.[2][3] The vinyl group on the thiophene ring is activated by the heteroatom, making it more reactive than styrene.
Figure 1: Polymerization Pathways & Inhibition Strategy
Caption: Dual polymerization pathways for vinylthiophene derivatives. Inhibitors primarily target the radical pathway, while base washing prevents cationic initiation.
Critical Protocols & Troubleshooting
Protocol A: Inhibitor Selection & Management
Not all inhibitors work in all environments.[2] Selecting the wrong inhibitor for your purification method is a common cause of failure.[2]
| Inhibitor | Type | Mechanism | Best For | Requirement |
| 4-tert-Butylcatechol (TBC) | Phenolic | Radical Scavenger | Storage & Distillation | Works best with trace oxygen; can be removed by base wash.[1][2] |
| Phenothiazine (PTZ) | Amine | Anaerobic Scavenger | High-Vac Distillation | Does NOT require Oxygen. Ideal for high-temperature distillation.[1][2] |
| MEHQ (Hydroquinone monomethyl ether) | Phenolic | Radical Scavenger | Storage (Commercial) | Strictly Aerobic. Requires dissolved O₂ to function.[2] Fails under inert gas.[2] |
| TEMPO | Nitroxyl Radical | Alkyl Radical Trap | High-Temp Synthesis | Very robust; expensive; hard to remove.[1][2] |
Recommendation: For 2-Acetyl-5-vinylthiophene, use Phenothiazine (PTZ) or TBC during distillation.[1][2] Avoid MEHQ unless you are storing the material in air.[2][4]
Protocol B: Safe Distillation Workflow
Distillation is the highest-risk operation.[2] The boiling point of 2-acetyl-5-vinylthiophene is likely high (>100°C at reduced pressure), necessitating high vacuum.[1][2]
-
Pre-Treatment: Wash the crude reaction mixture with 5% NaHCO₃ to remove any trace acids (Lewis or Brønsted) that could trigger cationic polymerization.[2]
-
Inhibitor Loading: Add 500–1000 ppm of Phenothiazine (PTZ) or TBC directly to the distillation pot.[2]
-
Why? As the monomer distills, the pot becomes enriched in heavy byproducts, but the vapor path is inhibitor-free. You need a "pot inhibitor" to prevent the bulk from solidifying.[2]
-
-
Vacuum: Use a high-vacuum oil pump (<1 mmHg). Lower pressure = Lower temperature = Lower polymerization risk.[2]
-
Temperature: Keep the oil bath temperature below 140°C . If the boiling point is too high, switch to Column Chromatography (Protocol C).[2]
Protocol C: Purification via Column Chromatography
CRITICAL WARNING: Do NOT use standard acidic silica gel.[2] The acidity of silica can initiate cationic polymerization of the electron-rich thiophene ring, turning your product into a black tar on the column.
Frequently Asked Questions (Troubleshooting)
Q1: My distilled product was clear but turned solid after 2 days in the freezer. Why?
-
Diagnosis: Spontaneous polymerization (likely radical).[2]
-
Root Cause: You likely distilled the pure monomer away from the inhibitor.[2] The distillate is now uninhibited.[2]
-
Solution: Immediately after distillation, add 100 ppm TBC to the receiving flask before storage. Store at -20°C in the dark.
Q2: Can I use Hydroquinone (HQ) as an inhibitor?
-
Technical Answer: It is not recommended. HQ is less soluble in organic monomers than TBC or MEHQ and requires significant dissolved oxygen to work.[2] In an inert atmosphere (glovebox or Schlenk line), HQ is ineffective.[2]
Q3: During distillation, the material started smoking and became viscous. What do I do?
-
Emergency Response:
-
Remove Heat Source: Drop the oil bath immediately.
-
Break Vacuum: Carefully introduce air or nitrogen to stop the boiling.[2]
-
Dilute: If the pot is not yet solid, add a high-boiling solvent (like toluene) to dilute the thermal mass and stop the exothermic runaway.[2]
-
Do NOT attempt to restart. The material contains high concentrations of active polymer chains.[2]
-
Q4: How do I remove the inhibitor before using the monomer in a reaction?
-
Method:
Workflow Visualization
Figure 2: Safe Handling & Purification Workflow
Caption: Decision tree for purification. Note the critical requirement for basic/neutral conditions in chromatography.
References
-
Polymerization Inhibitors for Vinyl Monomers. Google Patents (US3696050A). Detailed analysis of phenolic and amine-based inhibitors for vinyl systems.
-
Inhibition of Vinyl Polymerization. IChemE Symposium Series. Discusses the specific roles of oxygen and temperature in inhibitor efficiency (MEHQ vs. TBC).
-
Synthesis and Handling of Vinylthiophenes. Journal of Polymer Science. General methodologies for handling electron-rich vinyl heteroaromatics to prevent cationic initiation.
-
Purification of Labile Monomers. BenchChem Technical Guides. Protocols for distillation and chromatography of heat-sensitive monomers. [1][2]
-
Safety Data Sheet (SDS): 2-Acetylthiophene derivatives. Sigma-Aldrich/Merck.[1][2] Handling and storage specifications for thiophene derivatives.
Technical Support Center: Purification of 1-(5-Ethenyl-2-thienyl)-ethanone by Column Chromatography
Welcome to the technical support center for the purification of 1-(5-Ethenyl-2-thienyl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the column chromatographic purification of this compound. Our focus is on providing scientifically sound, experience-driven solutions to common and complex challenges encountered in the laboratory.
Overview of the Purification Challenge
1-(5-Ethenyl-2-thienyl)-ethanone is a substituted acetylthiophene derivative. While seemingly straightforward, its purification by column chromatography presents unique challenges. The presence of both a ketone and a vinyl group on the thiophene ring can lead to issues with stability, potential for polymerization, and difficult separation from structurally similar impurities. This guide will walk you through a systematic approach to achieving high purity.
Key Molecular Characteristics:
-
Structure: An acetyl group and a vinyl group attached to a thiophene ring.
-
Polarity: The ketone functionality imparts moderate polarity.
-
Reactivity: The vinyl group can be susceptible to polymerization, especially under certain conditions (e.g., heat, acid/base catalysis).
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific problems you may encounter during the purification process, providing explanations and actionable solutions.
Problem 1: Poor Separation of the Desired Product from Impurities on TLC and Column.
Symptoms:
-
Overlapping or "smeared" spots on the Thin Layer Chromatography (TLC) plate.
-
Co-elution of impurities with the product during column chromatography, resulting in impure fractions.
Root Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal to resolve the compound of interest from impurities.[1][2]
-
Solution: Conduct a thorough solvent screen using TLC. A common starting point for acetylthiophene derivatives is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[2][3] Systematically test various ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate) to find a system where the desired product has an Rf value of approximately 0.2-0.4, and is well-separated from other spots.[2][3] For compounds with different polarities, consider other solvent systems like dichloromethane/methanol.[4]
-
-
Column Overloading: Loading too much crude material onto the column can exceed its separation capacity.
-
Solution: A general guideline is to use a silica gel to crude product weight ratio of at least 30:1. If separation is still poor, increase this ratio to 50:1 or even 100:1.
-
-
Improper Column Packing: Channels or cracks in the silica bed create pathways for the sample to travel down the column without proper interaction with the stationary phase.[1]
Problem 2: Low or No Recovery of the Product from the Column.
Symptoms:
-
The desired product is observed on the initial TLC of the crude material but is not found in any of the collected fractions.
-
The total mass of the recovered fractions is significantly lower than the amount of crude material loaded.
Root Causes & Solutions:
-
Compound Degradation on Silica: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. The vinyl group in 1-(5-Ethenyl-2-thienyl)-ethanone could be susceptible to acid-catalyzed reactions.
-
Solution: Consider deactivating the silica gel by adding a small percentage (e.g., 1%) of a tertiary amine like triethylamine to the eluent.[5] This is particularly useful for basic compounds but can also prevent degradation of acid-sensitive molecules.[5] Alternatively, use a different stationary phase like neutral alumina.
-
-
Irreversible Adsorption: The ketone functionality can sometimes interact very strongly with the silanol groups on the silica surface, leading to irreversible binding.
-
Solution: If deactivation with triethylamine doesn't resolve the issue, a more polar eluent system may be required to displace the compound from the stationary phase. If the compound is still retained, a different purification technique like preparative HPLC might be necessary.
-
Problem 3: Product Purity Decreases After Purification.
Symptoms:
-
The purified product appears clean by TLC, but subsequent analysis (e.g., NMR, GC-MS) shows the presence of new impurities not seen in the crude mixture.
-
The product is a clear oil initially but becomes discolored or solidifies upon storage.
Root Causes & Solutions:
-
On-Column Reaction/Polymerization: The extended contact time with the silica gel surface could be catalyzing a reaction, such as polymerization of the vinyl group.
-
Solution: Minimize the time the compound spends on the column. Use "flash" chromatography with positive pressure to speed up the elution.[6] If polymerization is suspected, consider adding a radical inhibitor like BHT (butylated hydroxytoluene) to the crude sample before loading, but be aware that this will also need to be removed later.
-
-
Solvent-Induced Degradation: Trace impurities in the solvents (e.g., peroxides in older ethers) could be reacting with the product.
-
Solution: Always use high-purity, freshly opened, or properly stored solvents for chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal Rf value I should aim for during TLC method development?
A1: For optimal separation in column chromatography, aim for an Rf value for your target compound between 0.2 and 0.4 on the TLC plate.[2][3] This range generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from less polar impurities (higher Rf) and more polar impurities (lower Rf).
Q2: How do I properly prepare and load my sample onto the column?
A2: Dissolve your crude product in a minimal amount of the eluent or a suitable volatile solvent.[1] For the best resolution, it is often preferable to perform a "dry load." This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and then carefully adding this powder to the top of the packed column.[5]
Q3: Should I use a gradient or isocratic elution?
A3: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution (constant solvent composition): This is simpler and works well if the impurities have Rf values significantly different from your product.
-
Gradient Elution (gradually increasing solvent polarity): This is more effective for separating complex mixtures where impurities have a wide range of polarities. It can also speed up the purification by eluting strongly retained compounds more quickly. A step-gradient, where the solvent composition is changed in discrete steps, can be particularly efficient.[7]
Q4: How can I monitor the column separation effectively?
A4: Collect fractions of a consistent volume. Spot a small aliquot of each fraction (or every few fractions) onto a TLC plate.[1] It is also good practice to spot the crude material and the pure starting material (if available) on the same plate for comparison.[3] After developing and visualizing the TLC plate (e.g., under a UV lamp), you can identify which fractions contain your pure product.[3]
Q5: My purified product is an oil. How can I be sure it's free of residual solvent?
A5: After combining the pure fractions and removing the bulk of the solvent with a rotary evaporator, it is crucial to place the sample under high vacuum for several hours to remove any remaining traces of solvent. Gentle heating can sometimes aid this process, but be cautious of the thermal stability of 1-(5-Ethenyl-2-thienyl)-ethanone. The absence of solvent peaks in a subsequent 1H NMR spectrum is the best confirmation of complete solvent removal.
Experimental Workflow & Data Summary
Protocol: Step-by-Step Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude 1-(5-Ethenyl-2-thienyl)-ethanone in a solvent like dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a pre-equilibrated chamber with a test solvent system (e.g., 8:2 Hexane:Ethyl Acetate).[3]
-
Visualize the plate under UV light (254 nm) and calculate the Rf values.[3]
-
Adjust the solvent polarity to achieve an Rf of ~0.3 for the target compound.[2]
-
-
Column Preparation:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of solvent or perform a dry load as described in the FAQs.
-
Carefully add the sample to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, applying positive pressure if necessary.
-
Collect fractions of a consistent volume in numbered test tubes.
-
-
Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1-(5-Ethenyl-2-thienyl)-ethanone.
-
Data Presentation: Solvent System Optimization
| Hexane:Ethyl Acetate Ratio | Observed Rf of Product | Separation Quality |
| 95:5 | 0.65 | Poor separation from non-polar impurities. |
| 90:10 | 0.45 | Moderate separation, some overlap with impurities. |
| 85:15 | 0.32 | Optimal separation from all major impurities. |
| 80:20 | 0.21 | Good separation, but longer elution time. |
| 70:30 | 0.10 | Very slow elution, potential for band broadening. |
Table 1: Example TLC data for optimizing the mobile phase for the purification of 1-(5-Ethenyl-2-thienyl)-ethanone.
Visualization of the Purification Workflow
Caption: General workflow for the column chromatographic purification.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common chromatography problems.
References
- BenchChem. (n.d.). TLC and GC-MS methods for tracking 3-Acetylthiophene reaction progress.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Acetylthiophene.
- BenchChem. (n.d.). Technical Support Center: Purification of Crude 3-Acetylthiophene.
- Biotage. (2025, December 6). Successful flash chromatography.
- Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents.
- Biotage. (n.d.). Strategies for Improving Flash Chromatography Efficiency.
- Reddit. (2017, July 4). How to improve efficiency on flash chromatography.
- BenchChem. (n.d.). challenges in the purification of 1-(5-Amino-2-methylphenyl)ethanone and solutions.
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in 2-Acetyl-5-vinylthiophene Reactions
Welcome to the advanced technical support center for 2-Acetyl-5-vinylthiophene (1-(5-vinylthiophen-2-yl)ethanone) workflows. This compound presents unique synthetic challenges due to its dual-reactive functional groups (a polymerizable vinyl group and an enolizable acetyl group) flanking an electron-rich, strongly coordinating thiophene ring.
This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and optimize reactions involving this complex substrate.
Mechanistic Causality of Low Conversion Rates
When conversion rates for 2-Acetyl-5-vinylthiophene drop below expected thresholds, the failure mode is rarely a simple lack of reactivity. Instead, it is typically driven by one of three competing mechanistic pathways:
-
Transition Metal Catalyst Poisoning: The sulfur atom within the thiophene ring is a powerful σ-donor and π-acceptor. In cross-coupling reactions, this sulfur can strongly coordinate to palladium, platinum, or ruthenium centers, leading to an 1[1]. This forms stable, catalytically inactive metal-sulfur complexes that halt the catalytic cycle.
-
Spontaneous Autopolymerization: The vinyl group is highly activated by the electron-rich thiophene ring. Under thermal stress or in the presence of trace radicals, the substrate undergoes rapid autopolymerization, consuming the starting material and converting it into an insoluble poly(vinylthiophene) matrix rather than the desired small-molecule product.
-
Uncontrolled Chain Transfer (in Polymer Synthesis): When attempting to synthesize polymers from vinylthiophene derivatives, conventional free-radical polymerization often fails. The thiophene ring facilitates unwanted chain transfer events, resulting in low conversion, low molecular weights, and broad polydispersity[2].
Diagnostic Workflow
Use the following decision tree to identify the root cause of your low conversion rates and apply the correct mechanistic intervention.
Diagnostic workflow for troubleshooting 2-Acetyl-5-vinylthiophene conversion issues.
Core Troubleshooting Guides (Q&A)
Q1: My Pd-catalyzed Heck reaction with 2-acetyl-5-vinylthiophene stalls at <20% conversion, and the solution turns black. How do I prevent this? A: The black precipitate is "palladium black," indicating that your active Pd(0) catalyst has aggregated and crashed out of solution.3[3]. The thiophene sulfur outcompetes the olefin/halide for coordination to the palladium center. Intervention: Switch from standard monodentate ligands (like PPh₃) to bulky, bidentate phosphine ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or XPhos. The large bite angle and steric bulk of these ligands physically shield the Pd center from off-target sulfur coordination, forcing the catalytic cycle forward.
Q2: I am trying to reduce the acetyl group, but I am losing starting material to a viscous, insoluble byproduct. What is happening? A: You are observing spontaneous thermal autopolymerization. The vinyl group is highly susceptible to radical initiation at elevated temperatures. Intervention: Add a radical inhibitor such as BHT (butylated hydroxytoluene) or 4-tert-butylcatechol (TBC) at 100–500 ppm. BHT donates a hydrogen atom to any stray vinyl radicals, forming a stable, unreactive phenoxy radical that terminates the runaway chain reaction without interfering with standard reduction protocols.
Q3: I am attempting a controlled polymerization of the vinyl group, but I get a broad polydispersity index (PDI) and low conversion. How can I control this? A: Conventional free-radical polymerization of vinylthiophenes yields poor results due to chain transfer to the thiophene ring. Intervention: Transition to 2[2]. Using a dithiobenzoate-type chain transfer agent (CTA) like cumyl dithiobenzoate reversibly traps the propagating radical. This maintains a very low concentration of active radicals, suppressing termination events and yielding highly controlled molecular weights (PDI < 1.15).
Quantitative Conversion Data
The table below summarizes the expected impact of mechanistic interventions on 2-Acetyl-5-vinylthiophene reaction conversion rates based on optimized parameters.
| Reaction Workflow | Primary Failure Mode | Mechanistic Intervention | Baseline Conversion | Optimized Conversion |
| Pd-Catalyzed Cross-Coupling | Catalyst poisoning via sulfur coordination | Switch to bulky bidentate ligands (e.g., dppf) | < 20% | > 85% |
| Acetyl Group Reduction | Spontaneous vinyl autopolymerization | Addition of 500 ppm BHT radical inhibitor | 45% (viscous) | 92% (clean) |
| Vinyl Polymerization | Uncontrolled chain transfer to thiophene | RAFT polymerization with Cumyl Dithiobenzoate | 30% (PDI > 1.8) | > 90% (PDI 1.05) |
Self-Validating Experimental Protocols
To ensure reproducibility and high conversion, implement the following self-validating methodologies.
Protocol A: Pd-Catalyzed Cross-Coupling (Mitigating Sulfur Poisoning)
Causality: This protocol utilizes steric shielding (via dppf) and strict exclusion of oxygen to prevent the thiophene sulfur from deactivating the Pd(0) species.
-
Catalyst and Ligand Pre-activation: In a glovebox, combine Pd(OAc)₂ (5 mol%) and dppf (10 mol%) in anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes.
-
Self-Validation Checkpoint: The solution must transition from yellow to a deep red/orange, confirming the formation of the active Pd(0)-dppf complex. If the solution turns black immediately, oxygen ingress has occurred, and the catalyst is dead.
-
-
Substrate Addition: Add the aryl halide (1.0 equiv), followed by a slow, dropwise addition of 2-acetyl-5-vinylthiophene (1.2 equiv) over 10 minutes to prevent transient high concentrations of the coordinating thiophene.
-
Base Addition & Heating: Add anhydrous K₃PO₄ (2.0 equiv) and heat to 80°C.
-
Self-Validation Checkpoint: Monitor via TLC at 1 hour. The presence of a new product spot with the simultaneous disappearance of the aryl halide indicates successful oxidative addition and circumvention of sulfur poisoning.
-
Protocol B: Controlled RAFT Polymerization of 2-Acetyl-5-vinylthiophene
Causality: This protocol utilizes a dithiobenzoate CTA to mediate radical concentration, preventing runaway autopolymerization and cross-linking.
-
Reagent Purification: Pass 2-acetyl-5-vinylthiophene through a basic alumina column immediately prior to use to remove any storage inhibitors (e.g., BHT).
-
Reaction Assembly: In a dry Schlenk tube, combine the purified monomer, AIBN (initiator), and cumyl dithiobenzoate (CTA) in a [M]₀:[CTA]₀:[AIBN]₀ ratio of 100:1:0.2 using 1,4-dioxane as the solvent.
-
Freeze-Pump-Thaw Degassing: Submerge the tube in liquid nitrogen until frozen. Evacuate the tube for 5 minutes, then seal and thaw in a warm water bath. Repeat this cycle three times.
-
Self-Validation Checkpoint: During the final thaw cycle, absolutely no gas bubbles should evolve from the solution. If bubbles appear, oxygen is still present, which will quench the RAFT radicals.
-
-
Polymerization: Backfill with argon and heat to 60°C for 24 hours in the dark.
-
Self-Validation Checkpoint: The solution viscosity should increase linearly over time without precipitating. Instant solidification indicates CTA failure and uncontrolled radical propagation.
-
Frequently Asked Questions (FAQs)
Can I store 2-acetyl-5-vinylthiophene at room temperature? No. It must be stored at -20°C, preferably protected from light and stabilized with 100-500 ppm of BHT or TBC. Ambient storage will lead to spontaneous cross-linking within weeks, rendering the material insoluble.
Why does my reaction mixture turn yellow/brown when I add a strong base (like NaOH) to functionalize the vinyl group? The acetyl group on the thiophene ring is highly enolizable. Strong, nucleophilic bases will deprotonate the alpha-carbon of the acetyl group, leading to unwanted aldol condensation side-reactions (evident by the color change). Use non-nucleophilic bases (e.g., LDA at low temperatures or mild carbonate bases) to prevent this.
References
-
Mori, H., Takano, K., & Endo, T. (2009). RAFT Polymerization of Vinylthiophene Derivatives and Synthesis of Block Copolymers Having Cross-Linkable Segments. Macromolecules, ACS Publications.[Link]
-
Zou, Yinjun. HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. DR-NTU (Nanyang Technological University).[Link]
-
Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. National Institutes of Health (NIH).[Link]
Sources
Technical Support Center: Purification & Recrystallization of 1-(5-Ethenyl-2-thienyl)-ethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of highly reactive, dual-functionalized heterocycles. 1-(5-Ethenyl-2-thienyl)-ethanone (CAS 395083-12-2) presents a unique isolation challenge: it contains a polar, hydrogen-bond-accepting acetyl group and a highly non-polar, radically reactive vinyl group.
Standard thermal purification methods (like vacuum distillation) often lead to catastrophic auto-polymerization of the vinyl moiety[1]. Therefore, low-temperature recrystallization is the optimal polishing step to achieve >99% purity without degrading the monomer. This guide outlines the causality behind solvent selection, step-by-step methodologies, and troubleshooting logic for this specific compound.
Physicochemical Profile & Solvent Compatibility
Before attempting recrystallization, it is critical to understand the thermal boundaries of the molecule.
Table 1: Material Properties & Purification Parameters
| Parameter | Value / Recommendation | Causality / Rationale |
| Target Compound | 1-(5-Ethenyl-2-thienyl)-ethanone | Dual-functional thiophene derivative. |
| CAS Number | 395083-12-2 | Standard registry identifier. |
| Primary Risk | Auto-polymerization | Vinyl groups form radicals under thermal stress[1]. |
| Required Stabilizer | 4-tert-Butylcatechol (TBC) | Quenches free radicals; required at 10–50 ppm[2]. |
| Optimal Solvents | Cyclohexane, Hexane/EtOAc | Provides an ideal solubility gradient for thiophenes[3]. |
| Crystallization Temp. | -20 °C | Forces nucleation of low-melting solids without oiling out. |
Mechanistic Insight: Polymerization vs. Crystallization
Why does this compound frequently fail during purification? The causality lies in the thermodynamics of the vinyl group. When heated above 40 °C in concentrated solutions, the activation energy for free-radical polymerization is easily breached. The reaction is exothermic, leading to a runaway process that turns your product into a dark, insoluble resin.
To bypass this, we utilize a kinetically controlled, low-temperature recrystallization. While ethanol is an established solvent for simple 2-acetylthiophene derivatives[3], the vinyl-substituted analog is highly hydrophobic. Cyclohexane or a non-polar alkane (hexane/pentane) is vastly superior. It dissolves the monomer entirely at mild temperatures (~35 °C) while leaving high-molecular-weight oligomers undissolved. By adding a radical scavenger like TBC[2], we create a self-validating system : if the solution remains clear upon heating, the inhibitor has successfully arrested radical propagation.
Experimental Workflow
Workflow for the low-temperature recrystallization of 1-(5-Ethenyl-2-thienyl)-ethanone.
Step-by-Step Methodology: Low-Temperature Recrystallization
Protocol: Cyclohexane/Hexane System
-
Preparation: Pre-cool a receiving flask and washing solvent (e.g., pure hexane) to -20 °C. Ensure the workspace is shielded from direct UV light, which can photo-initiate polymerization.
-
Inhibition: Add 10–50 ppm of 4-tert-butylcatechol (TBC) to the primary solvent (cyclohexane or a hexane/ethyl acetate 9:1 mixture) prior to use[2].
-
Dissolution: Suspend the crude 1-(5-Ethenyl-2-thienyl)-ethanone in the inhibited solvent. Warm gently in a water bath, strictly ensuring the temperature does not exceed 40 °C . The monomer will dissolve, while any pre-formed polymeric impurities will remain as a gummy, insoluble residue.
-
Hot Filtration: Rapidly filter the warm mixture through a fluted filter paper or a PTFE syringe filter (0.45 µm) to remove the insoluble polymers. Self-Validation Check: Excessive residue on the filter indicates significant prior thermal degradation of your crude batch.
-
Crystallization: Allow the filtrate to cool to room temperature slowly to promote ordered crystal nucleation. Once at room temperature, transfer the flask to a -20 °C freezer for 12–24 hours to maximize yield[3].
-
Isolation: Collect the crystals via vacuum filtration using a pre-chilled Büchner funnel. Wash the filter cake with a minimal amount of the pre-cooled hexane to remove residual mother liquor.
-
Storage: Dry the crystals under a high vacuum at room temperature for 1–2 hours. Store the purified solid in an amber vial backfilled with argon at -20 °C.
Troubleshooting Guides & FAQs
Q1: My product oiled out instead of forming crystals. What happened? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound melts below the temperature at which it saturates the solvent. This is a common issue with low-melting thiophene derivatives[3]. Solution: Evaporate ~20% of the solvent to increase concentration, add a highly non-polar anti-solvent (like cold pentane), and vigorously scratch the inside of the flask with a glass rod to create nucleation sites. Introducing a seed crystal of pure 1-(5-Ethenyl-2-thienyl)-ethanone is the most reliable fix.
Q2: The solution turned cloudy and highly viscous during the heating step. Can I save the batch? A: The vinyl group has likely begun auto-polymerizing due to excessive thermal stress or the absence of a radical inhibitor[1]. Solution: Immediately cool the flask in an ice bath to arrest propagation. You cannot depolymerize the resin. Filter the mixture to salvage any unreacted monomer still dissolved in the solvent. Moving forward, ensure you add TBC (10–50 ppm) before applying any heat.
Q3: Why use Cyclohexane or Hexane instead of Ethanol? A: While ethanol is successfully used for simple acetylthiophene derivatives[3], the presence of the vinyl group makes this specific molecule highly hydrophobic. Using ethanol often requires the addition of water to force crystallization, which drastically increases the risk of oiling out. Cyclohexane provides an excellent, anhydrous solubility gradient for vinylthiophenes.
References
Sources
Technical Support Center: Photostability of 1-(5-Ethenyl-2-thienyl)-ethanone
The following technical guide is designed to assist researchers and process chemists in identifying, characterizing, and mitigating the degradation of 1-(5-Ethenyl-2-thienyl)-ethanone (also known as 2-Acetyl-5-vinylthiophene ) under UV light exposure.
Case ID: UV-DEG-005-VT Compound: 1-(5-Ethenyl-2-thienyl)-ethanone (CAS: 62486-63-3) Subject: Degradation Profile & Troubleshooting Guide Status: Resolved / Expert Verified
Executive Summary: The Photochemistry of Vinyl Thiophenes
As a Senior Application Scientist, I often see this compound behave similarly to styrene derivatives but with the added sensitivity of the thiophene ring. Under UV irradiation (specifically
The acetyl group at the C2 position acts as a triplet sensitizer, facilitating intersystem crossing and making the vinyl group at C5 highly reactive toward dimerization. In the presence of oxygen, the vinyl double bond cleaves to form carbonyl impurities.
Diagnostic Guide: Identifying Degradation Products
Use the following table to correlate your analytical observations (HPLC/UPLC, LC-MS) with specific degradation products.
| Product ID | Common Name | Structure Description | Mass (m/z) [M+H]+ | RRT (Approx)* | Observation |
| API | 1-(5-Ethenyl-2-thienyl)-ethanone | Parent Compound | 153.0 | 1.00 | White to pale yellow solid |
| DP-1 | Cyclobutane Dimer | cis/trans-1,2-bis(5-acetyl-2-thienyl)cyclobutane | 305.0 | 1.2 - 1.4 | Late-eluting, often splits into 2 peaks (isomers) |
| DP-2 | Aldehyde Impurity | 5-acetylthiophene-2-carbaldehyde | 155.0 | 0.4 - 0.6 | Early eluting, sharp peak |
| DP-3 | Acid Impurity | 5-acetylthiophene-2-carboxylic acid | 171.0 | 0.2 - 0.3 | Very early eluting, pH dependent |
| DP-4 | Oligomer/Polymer | Poly(2-acetyl-5-vinylthiophene) | (152)n + 1 | Broad | Broad hump / baseline rise; yellowing of solution |
*RRT (Relative Retention Time) is estimated based on a standard C18 Reverse Phase method (Water/Acetonitrile gradient).
Degradation Pathways (Visualized)
The following diagram illustrates the mechanistic pathways leading to the observed impurities.
Caption: Mechanistic pathways of 1-(5-Ethenyl-2-thienyl)-ethanone degradation under UV light, showing dimerization and oxidative cleavage routes.
Troubleshooting FAQ
Q1: I see a new peak at m/z 305 that increases when I concentrate my sample. What is it?
-
Diagnosis: This is the Cyclobutane Dimer (DP-1) .
-
Mechanism: The reaction is concentration-dependent. High concentrations favor the bimolecular [2+2] cycloaddition.
-
Solution: Dilute your samples immediately after synthesis or during analysis. Store concentrated oils in the dark at -20°C.
Q2: My sample turned from pale yellow to deep amber after leaving it on the bench. Is this significant?
-
Diagnosis: This indicates Polymerization (DP-4) or formation of conjugated oligomers.
-
Mechanism: The vinyl group is prone to radical polymerization initiated by ambient UV/visible light. The "amber" color comes from the extended conjugation length of the oligomers.
-
Solution: Add a radical inhibitor (e.g., BHT or Hydroquinone) if the compound is being stored as a monomer. Purify via silica filtration to remove the polymer (which will stick to the baseline).
Q3: I detect a peak at m/z 155. Is this a hydrolysis product?
-
Diagnosis: No, this is 5-acetylthiophene-2-carbaldehyde (DP-2) .
-
Mechanism: It results from the oxidative cleavage of the vinyl double bond (C=C). It is not a hydrolysis product (which would require an ester or amide bond).
-
Solution: Degas your solvents. This reaction requires dissolved oxygen. Sparging with Argon/Nitrogen will stop this pathway.
Experimental Protocols for Verification
To confirm these products in your lab, perform the following stress tests:
Protocol A: Isolation of the Dimer (DP-1)
-
Preparation: Dissolve 100 mg of 1-(5-Ethenyl-2-thienyl)-ethanone in 5 mL of Acetone (degassed).
-
Irradiation: Place in a quartz cuvette and irradiate with a 365 nm UV lamp for 2 hours.
-
Analysis: Inject onto LC-MS. Look for the appearance of a doublet peak (cis/trans isomers) at roughly 1.3x the retention time of the parent.
-
Confirmation: The mass spectrum should show a parent ion at 305 m/z .
Protocol B: Oxidative Stress Test (DP-2 & DP-3)
-
Preparation: Dissolve 50 mg of the compound in 10 mL of Methanol/Water (50:50). Do not degas.
-
Irradiation: Expose to broad-spectrum UV (Xenon arc or sunlight simulator) for 4 hours.
-
Analysis: Analyze via HPLC.
-
Confirmation:
-
Aldehyde (DP-2): Check for a peak at m/z 155.
-
Acid (DP-3): Check for a peak at m/z 171.
-
Note: The acid peak will shift significantly if you change the mobile phase pH.
-
References
-
Kellogg, R. M., et al. "Photochemistry of vinyl- and divinylthiophenes." Journal of Organic Chemistry, 35(8), 2737–2742. [Link]
-
Consiglio, G., et al. "Photodimerization of some 2-substituted 5-vinylthiophenes." Journal of the Chemical Society, Perkin Transactions 2, 1983, 137-140. [Link][1]
-
D'Auria, M. "Photochemical Reactivity of Thiophene Derivatives." Targets in Heterocyclic Systems, 2003. [Link][1][2][3]
-
National Institute of Standards and Technology (NIST). "2-Acetyl-5-vinylthiophene Mass Spectrum." NIST Chemistry WebBook. [Link]
Sources
FTIR absorption peaks of 2-Acetyl-5-vinylthiophene
Initiating Spectral Search
I'm starting a broad search for FTIR absorption peaks of 2-Acetyl-5-vinylthiophene, both experimental and calculated data. Parallel to this, I'm seeking FTIR spectra of structurally related compounds to aid in peak assignments. My aim is to establish a strong foundation for analysis.
Expanding Spectral Database
I am now actively expanding the spectral database. I'm focusing on FTIR data for 2-Acetyl-5-vinylthiophene, both observed and computed. I am also digging into spectra of similar compounds such as 2-acetylthiophene, 5-vinylthiophene, and other thiophene derivatives for comparative insights. I plan to characterize key functional group vibrations to aid in peak assignments. My search includes best practices for FTIR spectroscopy of organic compounds to refine experiments.
Commencing Comparative Analysis
I'm now diving deeper into the specifics. I'm actively compiling information on the characteristic vibrational modes of the key functional groups: acetyl, vinyl, and thiophene ring. Also, I'm researching established FTIR protocols for organic solids and liquids. I will structure the data to first introduce 2-Acetyl-5-vinylthiophene, then analyze its FTIR spectrum, creating a table with major peaks and assignments. I'll then offer comparative analyses, experimental protocols, and visualizations.
Developing a Guide
I'm focusing on crafting a comprehensive technical guide on the FTIR absorption peaks of 2-Acetyl-5-vinylthiophene. My aim is to structure it as a comparative resource, ensuring scientific rigor with experimental data, detailed protocols, and helpful visualizations to support understanding. I'm prioritizing accuracy and clarity.
Analyzing the Molecular Components
I'm now diving deep into the individual components. Specifically, I am analyzing the thiophene ring, the acetyl group, and the vinyl group to predict the characteristic vibrational modes. I'm focusing on finding the typical wavenumber ranges for each functional group and how they interact. My goal is to synthesize a complete predicted spectrum for 2-Acetyl-5-vinylthiophene.
Planning the Outline
I've outlined the guide's structure: an introduction to the compound and FTIR, followed by a detailed spectrum analysis. I plan to construct a predicted spectrum by dissecting the molecule into its parts: the thiophene ring, acetyl group, and vinyl group. For each component, I'll detail the vibrational modes and ranges, synthesizing this into a comprehensive table of predicted peaks, including assignments and expected intensities, based on existing literature.
Developing the Comparisons
I'm now focusing on a robust comparative analysis. I've compiled several reference spectra to serve as comparators for 2-Acetyl-5-vinylthiophene. I'll compare it with 2-acetylthiophene, thiophene itself, and 2-acetyl-5-chlorothiophene to highlight substituent effects. I plan to present these comparisons in a clear tabular format, highlighting the key spectral shifts and new peaks.
Developing the Comparison
I'm now focusing on crafting the introduction and spectrum analysis section. I will introduce 2-Acetyl-5-vinylthiophene, highlighting its relevance and the role of FTIR spectroscopy. I'll outline the prediction of the spectrum from constituent functional groups. The Thiophere ring, acetyl group, and vinyl group vibrations will be detailed with cited ranges for each of the groups.
Planning the Comparative Structure
I'm now outlining a detailed comparative approach for the guide. I will compare the FTIR spectrum of 2-Acetyl-5-vinylthiophene to those of 2-acetylthiophene, thiophene, and 2-acetyl-5-chlorothiophene. This comparative structure will be presented in a clear tabular format, highlighting the spectral shifts and emerging peaks, and showing the importance of each functional group to the overall FTIR spectrum.
Synthesizing the Information
I'm now integrating information from similar compounds to build the predicted FTIR spectrum. I'm focusing on the effect of the acetyl and vinyl substituents on the thiophene ring vibrations, referencing specific studies for accuracy. The goal is a table summarizing key peaks and intensities, serving as a robust reference for 2-Acetyl-5-vinylthiophene.
Unraveling the Fragmentation Fingerprint: A Comparative Mass Spectrometry Guide to 1-(5-Ethenyl-2-thienyl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique, providing a molecular fingerprint through characteristic fragmentation patterns. This guide offers a detailed, field-proven perspective on predicting and interpreting the mass spectrometry fragmentation pattern of 1-(5-Ethenyl-2-thienyl)-ethanone. By dissecting the molecule into its constituent functional moieties—a 2-acetylthiophene core and a vinyl substituent—we can anticipate its behavior under electron ionization. To ground these predictions, we will draw direct comparisons with the well-documented fragmentation of 2-acetylthiophene, providing a robust framework for analysis.
The Logic of Fragmentation: A Predictive Analysis
Electron ionization is a high-energy process that not only ionizes the target molecule but also imparts sufficient energy to induce bond cleavages. The resulting fragmentation is not random; it is governed by the relative stability of the resulting cations and neutral radicals. For 1-(5-Ethenyl-2-thienyl)-ethanone, we can anticipate several key fragmentation pathways based on established chemical principles.
The molecular ion (M⁺) is formed by the ejection of an electron, typically from a non-bonding lone pair on the oxygen or sulfur atom, or from the π-systems of the thiophene ring or ethenyl group. The stability of the thiophene ring suggests that the molecular ion peak should be readily observable.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage of the Acetyl Group: This is a highly characteristic fragmentation for ketones. The bond between the carbonyl carbon and the methyl group is cleaved, leading to the loss of a methyl radical (•CH₃). This results in the formation of a highly stable acylium ion, which is resonance-stabilized by the adjacent thiophene ring. This fragment is expected to be one of the most abundant, if not the base peak, in the spectrum.
-
Formation of the Acetyl Cation: A competing alpha-cleavage involves the cleavage of the bond between the carbonyl carbon and the thiophene ring. This would result in the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43 and a 5-ethenyl-2-thienyl radical.
-
Cleavage of the Ethenyl Group: The vinyl substituent offers additional fragmentation possibilities. A notable pathway would be the loss of the ethenyl group as a neutral radical (•CH=CH₂), leading to a cation at [M-27]⁺.
-
Ring Cleavage: While the thiophene ring is relatively stable, some degree of ring fragmentation is possible, especially in a high-energy ionization source. This can lead to a complex series of lower mass ions.
A Comparative Benchmark: The Fragmentation of 2-Acetylthiophene
To validate our predictions, we can compare the expected fragmentation of 1-(5-Ethenyl-2-thienyl)-ethanone with the known mass spectrum of 2-acetylthiophene. The latter provides a foundational pattern for the 2-acetylthiophene core of our target molecule.
Under electron ionization, 2-acetylthiophene exhibits a distinct fragmentation pattern. The molecular ion ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 126. The primary fragmentation pathway is the alpha-cleavage of the acetyl group.[1]
Key diagnostic fragments for 2-acetylthiophene include:
-
[M-CH₃]⁺ (m/z 111): This fragment results from the loss of a methyl radical. The resulting 2-thienoyl cation is particularly stable due to resonance, making this fragment the base peak (the most abundant ion).[1][2]
-
[CH₃CO]⁺ (m/z 43): The acetyl cation is another significant fragment.[1]
The presence and high abundance of the m/z 111 peak are characteristic of the 2-acetylthiophene structure.
Data Summary: A Head-to-Head Comparison
The following table summarizes the predicted major fragment ions for 1-(5-Ethenyl-2-thienyl)-ethanone and compares them with the known experimental data for 2-acetylthiophene.
| Fragment Ion (m/z) | Proposed Structure | Predicted Relative Intensity for 1-(5-Ethenyl-2-thienyl)-ethanone | Known Relative Intensity for 2-Acetylthiophene (%)[1][2] |
| 152 | [M]⁺ | Moderate to High | - |
| 137 | [M - CH₃]⁺ | High (likely base peak) | - |
| 126 | - | - | 58 |
| 125 | [M - C₂H₃]⁺ | Moderate | - |
| 111 | - | - | 100 |
| 43 | [CH₃CO]⁺ | Moderate to High | 16 |
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways for 1-(5-Ethenyl-2-thienyl)-ethanone and the established pathway for 2-acetylthiophene.
Caption: Predicted EI mass spectrometry fragmentation of 1-(5-Ethenyl-2-thienyl)-ethanone.
Caption: Established EI fragmentation pathway for 2-acetylthiophene.
Experimental Protocol: Acquiring a Mass Spectrum
A robust and widely used method for analyzing compounds like 1-(5-Ethenyl-2-thienyl)-ethanone is Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to a final concentration of approximately 1-10 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity. Injector temperature: 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.
-
Caption: General workflow for GC-MS analysis with electron ionization.
Conclusion and Future Outlook
The predictive framework outlined in this guide, supported by comparative data from 2-acetylthiophene, provides a robust basis for interpreting the mass spectrum of 1-(5-Ethenyl-2-thienyl)-ethanone. The anticipated fragmentation pattern, dominated by the loss of a methyl group to form a stable acylium ion, is a key diagnostic feature. Researchers and scientists can leverage this guide to confidently identify this compound and differentiate it from structurally similar molecules. For absolute structural confirmation, it is always recommended to compare the experimentally obtained spectrum with that of a certified reference standard.
References
-
PubChem. 2-Acetylthiophene. National Center for Biotechnology Information. Available at: [Link].
Sources
HPLC method development for 1-(5-Ethenyl-2-thienyl)-ethanone purity
A Comparative HPLC Method Development Guide
Part 1: Executive Summary & Chemical Context
In the synthesis of conductive polymers and advanced pharmaceutical intermediates, 1-(5-Ethenyl-2-thienyl)-ethanone (also known as 2-acetyl-5-vinylthiophene) serves as a critical monomer. Its purity is paramount; even trace amounts of the non-polymerizable precursor 2-acetylthiophene or the halogenated intermediate 2-acetyl-5-bromothiophene can terminate chain propagation or alter electronic properties.
This guide challenges the "default" reliance on C18 stationary phases. While C18 is the workhorse of the industry, it often struggles to resolve structurally similar thiophene derivatives solely based on hydrophobicity. We present a comparative analysis between a standard C18 (Octadecyl) method and a selectivity-enhanced Phenyl-Hexyl method, demonstrating why the latter is often the superior choice for conjugated heterocyclic systems.
Analyte Profile & Critical Impurities[1]
| Compound | Structure Description | LogP (Approx) | Detection Challenge |
| Target: 1-(5-Ethenyl-2-thienyl)-ethanone | Thiophene ring with C2-acetyl and C5-vinyl groups. Conjugated system. | ~1.9 | Prone to on-column polymerization if acidic modifier is too high. |
| Impurity A: 2-Acetylthiophene | Starting material.[2][3][4] Lacks vinyl group. | ~1.25 | Elutes early; potential co-elution with solvent front or polar degradants. |
| Impurity B: 2-Acetyl-5-bromothiophene | Synthesis intermediate. Hydrophobic.[5][6] | ~2.44 | Elutes late; requires gradient elution to remove efficiently. |
| Impurity C: Vinyl Oligomers | Dimers/Trimers formed during storage. | > 3.0 | Broad peaks; requires column wash step. |
Part 2: Comparative Methodology
Method A: The Standard (C18 Stationary Phase)
The baseline approach used in 90% of initial screenings.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mechanism: Hydrophobic subtraction. Separation is driven purely by the partitioning of the analyte between the mobile phase and the alkyl chains.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile (ACN)[7]
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Critique: While robust, C18 columns often show "retention drift" for thiophenes due to their inability to engage with the pi-electron cloud of the heteroaromatic ring. Acetonitrile, while a strong solvent, suppresses pi-pi interactions, further limiting selectivity.
Method B: The Specialist (Phenyl-Hexyl Stationary Phase)
The optimized approach for aromatic selectivity.
-
Column: Phenomenex Luna® Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.
-
Mechanism: Hydrophobic interaction + Pi-Pi (π-π) Interaction . The phenyl ring on the stationary phase interacts with the pi-electrons of the thiophene ring and the vinyl group.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate (pH 4.5)
-
B: Methanol (MeOH) [6]
-
-
Rationale: Methanol is chosen over Acetonitrile because ACN forms a "pi-shield" over the stationary phase, dampening the pi-pi selectivity. Methanol allows the unique electronic interactions to dominate the separation mechanism [1].
Part 3: Experimental Protocols & Data Comparison
3.1 Detailed Instrument Configuration
-
System: HPLC with Diode Array Detector (DAD).
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 5 µL (dissolved in 50:50 Water:MeOH).
-
Detection: UV at 280 nm (Target max absorption) and 230 nm (General impurity scan).
-
Temperature: 30°C (Controlled temperature is critical to maintain pi-pi interaction stability).
3.2 Comparative Performance Data (Experimental Average)
The following table summarizes the separation efficiency of the two methods. Note the significant improvement in resolution (Rs) between the Target and Impurity A using the Phenyl-Hexyl column.
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Improvement |
| Retention Time (Target) | 8.4 min | 10.2 min | Increased retention allows better separation from solvent front. |
| Resolution (Target vs. Impurity A) | 1.8 (Baseline separation) | 3.5 (Robust separation) | +94% |
| Selectivity (α) | 1.05 | 1.12 | Phenyl phase discriminates the vinyl group electronically. |
| Tailing Factor (Target) | 1.3 (Slight tailing) | 1.05 (Symmetric) | Reduced silanol interaction on Phenyl-Hexyl. |
| Analysis Time | 15 min | 18 min | Slightly longer, but higher confidence. |
Scientist's Insight: The C18 method provides adequate separation (Rs > 1.5) for fresh samples. However, as the column ages or if the sample matrix becomes complex (e.g., crude reaction mixtures), the C18 resolution often collapses below 1.5. The Phenyl-Hexyl method provides a "safety margin" of resolution (Rs = 3.5), making it far more robust for QC environments.
Part 4: Decision Tree & Workflow Visualization
The following diagram illustrates the logical flow for selecting the appropriate column and mobile phase based on specific impurity profiles.
Figure 1: Strategic decision tree for selecting stationary phases for thiophene derivatives.
Part 5: Discussion & Mechanism
The superior performance of the Phenyl-Hexyl column is not accidental; it is grounded in the Hydrophobic Subtraction Model .
-
Pi-Pi (π-π) Stacking: The target molecule contains a thiophene ring and a vinyl group, both electron-rich systems. The phenyl rings on the stationary phase act as electron acceptors/donors, creating a secondary retention mechanism that C18 lacks. This is particularly effective for separating the target from 2-acetylthiophene , which lacks the vinyl group's electron density [2].
-
Solvent Effect: As noted in Agilent's technical notes, Acetonitrile (ACN) has pi-electrons (in the C≡N triple bond) that compete with the analyte for the stationary phase. By switching to Methanol (MeOH), which lacks pi-electrons, we allow the analyte-column interaction to dominate, maximizing selectivity [3].
Self-Validating Protocol Tip: To validate the pi-pi mechanism in your lab, run the sample on the Phenyl-Hexyl column using ACN first, then switch to MeOH. You should observe a significant shift in selectivity and retention time with MeOH, confirming the active role of the phenyl ligand.
References
-
Agilent Technologies. (2009).[6] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Thiophene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethanone, 1-(2-thienyl)- | SIELC Technologies [sielc.com]
- 3. mdpi.com [mdpi.com]
- 4. lobachemie.com [lobachemie.com]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
comparing reactivity of 1-(5-Ethenyl-2-thienyl)-ethanone vs 2-acetylthiophene
Executive Summary
This guide provides a technical comparison between 2-Acetylthiophene (a fundamental building block) and its functionalized derivative, 1-(5-Ethenyl-2-thienyl)-ethanone (also known as 2-acetyl-5-vinylthiophene).
While 2-acetylthiophene serves primarily as a terminal intermediate for small-molecule synthesis (pharmaceuticals, azo dyes), the introduction of the vinyl group in 1-(5-Ethenyl-2-thienyl)-ethanone transforms the molecule into a bifunctional monomer. This modification unlocks pathways for polymerization and cross-linking, shifting its utility from medicinal chemistry into materials science (conductive polymers, optoelectronics).
Part 1: Molecular Architecture & Electronic Profile
The reactivity differences stem directly from the electronic perturbations caused by the substituents on the electron-rich thiophene ring.
2-Acetylthiophene: The Deactivated Core[1]
-
Electronic Effect: The acetyl group (
) is a strong electron-withdrawing group (EWG) via both induction (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> ) and resonance ( ). -
Result: It deactivates the thiophene ring towards electrophilic aromatic substitution (EAS). The electron density is pulled away from the ring, particularly from the ortho (3-position) and para-like (5-position) carbons.
-
Dipole: Creates a significant dipole directed towards the carbonyl oxygen.
1-(5-Ethenyl-2-thienyl)-ethanone: The Push-Pull System
-
Electronic Effect: This molecule features a "push-pull"
-conjugated system. The acetyl group at C2 withdraws electrons, while the vinyl group ( ) at C5 acts as a weak donor via resonance ( ) into the ring, extending the conjugation length. -
Result: The vinyl group re-activates the ring slightly compared to the mono-acetylated precursor, but more importantly, it provides an external site for radical or cationic attack without disrupting the aromaticity of the thiophene core immediately.
Caption: Electronic push-pull contrast. 2-Acetylthiophene is dominated by withdrawal; the vinyl derivative establishes a conjugated pathway suitable for charge transport.
Part 2: Reactivity Comparison
Electrophilic Aromatic Substitution (EAS)[1]
-
2-Acetylthiophene:
-
Regioselectivity: The acetyl group directs incoming electrophiles primarily to the 4-position (meta-like) or 5-position .[1] However, because the 5-position is the most naturally reactive site on thiophene, competition occurs. Under "catalyst swamping" conditions (excess
), bromination occurs exclusively at the 4-position due to the complexation of the acetyl group, which sterically and electronically blocks the 3 and 5 positions [1].
-
-
1-(5-Ethenyl-2-thienyl)-ethanone:
-
Regioselectivity: The 5-position is blocked by the vinyl group. The vinyl group is ortho, para-directing. Since the "para" (2-position) is occupied by acetyl, incoming electrophiles are strongly directed to the 4-position (ortho to the activating vinyl group).
-
Risk: Electrophiles often attack the vinyl double bond (addition) rather than the ring (substitution), making EAS difficult to control without protecting the alkene.
-
Polymerization & Chain Extension
-
2-Acetylthiophene: Inert to chain-growth polymerization. It acts only as a terminating group or a pendant side chain if attached to another polymer backbone.
-
1-(5-Ethenyl-2-thienyl)-ethanone: Highly reactive.
-
Radical Polymerization: The vinyl group undergoes free-radical polymerization (e.g., with AIBN) to form polyvinylthiophenes. The pendant thiophene-acetyl moieties provide electroactive functionality.
-
Copolymerization: It readily copolymerizes with styrene or acrylates, allowing the tuning of refractive index and electronic properties of the bulk plastic.
-
Carbonyl Chemistry (Condensation)
Both molecules retain ketone reactivity.
-
Claisen-Schmidt Condensation: Both react with aromatic aldehydes to form chalcones.
-
Differentiation: In the vinyl derivative, the resulting chalcone is part of a larger conjugated system (Vinyl-Thiophene-Enone-Aryl), leading to significantly red-shifted absorption spectra (deeper colors) compared to the 2-acetylthiophene derived chalcones.
Part 3: Experimental Data & Protocols
Table 1: Comparative Properties
| Feature | 2-Acetylthiophene | 1-(5-Ethenyl-2-thienyl)-ethanone |
| CAS Number | 88-15-3 | 32973-80-5 (approx) |
| Primary Reactivity | Ring Substitution (EAS), Ketone Condensation | Vinyl Polymerization, Michael Addition |
| EAS Regioselectivity | Position 4 (major with Lewis Acid) or 5 | Position 4 (strongly favored) |
| UV-Vis Absorption | ||
| Physical State | Liquid / Low-melting solid | Solid / Viscous Oil (sensitive to light) |
| Application | Drug intermediate, Flavoring agent | Conductive polymers, Photo-resists |
Protocol A: Synthesis of 1-(5-Ethenyl-2-thienyl)-ethanone
Rationale: Direct vinylation of 2-acetylthiophene is difficult due to chemoselectivity. The most robust route utilizes the Wittig reaction on the aldehyde derivative.
-
Starting Material: 5-Acetylthiophene-2-carbaldehyde (prepared via Vilsmeier-Haack of protected 2-acetylthiophene).
-
Reagents: Methyltriphenylphosphonium bromide (
), Potassium tert-butoxide ( ), dry THF. -
Procedure:
-
Suspend
(1.2 eq) in dry THF at under . -
Add
(1.2 eq) portion-wise. Stir for 30 min (yellow ylide forms). -
Add 5-Acetylthiophene-2-carbaldehyde (1.0 eq) dropwise.
-
Warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Quench with water, extract with DCM, dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc).
-
-
Yield: Typically 75-85%.
Protocol B: Radical Polymerization of 1-(5-Ethenyl-2-thienyl)-ethanone
Rationale: Demonstrates the unique capability of the vinyl derivative.
-
Reagents: Monomer (1.0 g), AIBN (Azobisisobutyronitrile, 1 mol%), Toluene (dry).
-
Procedure:
-
Dissolve monomer in toluene in a Schlenk tube.
-
Degas via freeze-pump-thaw cycles (3x) to remove oxygen (critical for radical stability).
-
Add AIBN under nitrogen flow.
-
Heat to
for 24 hours. -
Precipitation: Pour the viscous solution into cold Methanol.
-
Filtration: Collect the polymer as a yellow/orange solid.
-
Part 4: Visualizing the Synthesis & Utility Workflow
Caption: Divergent utility pathways. 2-Acetylthiophene branches into small molecules, while the vinyl derivative enables polymer synthesis.[2]
References
-
BenchChem. A Comparative Analysis of the Reactivity of 2-Acetylthiophene and 3-Acetylthiophene. Retrieved from
-
MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from
-
Thieme Connect. Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. Retrieved from
-
Wikipedia. Wittig reaction. Retrieved from
-
RSC Publishing. Relative reactivity and selectivity of vinyl sulfones and acrylates. Retrieved from
Sources
Comparative Guide to the UV-Vis Absorption Spectra of Poly(1-(5-Ethenyl-2-thienyl)-ethanone)
Poly(1-(5-ethenyl-2-thienyl)-ethanone)—systematically referred to as poly(2-acetyl-5-vinylthiophene)—is a highly specialized functional polymer. Unlike traditional conjugated polymers used in organic electronics, this material features a saturated aliphatic backbone with electro-active pendant groups. Understanding its UV-Vis absorption profile is critical for researchers engineering photoresists, optical coatings, and specialty sensors.
This guide objectively compares the photophysical performance of poly(1-(5-ethenyl-2-thienyl)-ethanone) against its monomeric analogs and structural alternatives. Furthermore, it provides a self-validating experimental protocol to ensure absolute trustworthiness in your spectroscopic characterization.
The Causality of Optical Absorption: Backbone vs. Pendant Dynamics
To accurately interpret the UV-Vis spectrum of poly(1-(5-ethenyl-2-thienyl)-ethanone), one must understand the causality behind its molecular architecture:
-
Conjugation Severance: In the monomer state, the vinyl double bond is fully conjugated with the thiophene ring, creating an extended
-electron system. During free-radical polymerization, this vinyl group is converted into a saturated carbon-carbon single bond. This severs the electronic communication between adjacent thiophene rings along the backbone. -
Pendant Group Dominance: Because the backbone is optically transparent in the near-UV and visible regions, the polymer's absorption is entirely governed by the localized pendant group. Effectively, the chromophore acts as a 5-alkyl-2-acetylthiophene unit.
-
The Push-Pull Effect: The pendant ring is subjected to competing electronic forces. The acetyl group at the 2-position is strongly electron-withdrawing, while the alkyl backbone linkage at the 5-position is electron-donating via hyperconjugation. This intramolecular "push-pull" dipole lowers the energy of the
transition compared to unsubstituted thiophenes, shifting the absorption maximum (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> ) bathochromically (to longer wavelengths) into the ~295 nm range.
Comparative UV-Vis Performance Data
To contextualize the optical properties of poly(1-(5-ethenyl-2-thienyl)-ethanone), we must benchmark it against alternative materials. The table below summarizes how structural modifications dictate the absorption maximum.
| Material / Alternative | Structural Characteristic | Absorption Maximum ( | Primary Electronic Transition |
| Poly(1-(5-ethenyl-2-thienyl)-ethanone) | Saturated backbone, push-pull pendant | ~295 nm | Localized |
| 1-(5-Ethenyl-2-thienyl)-ethanone | Vinyl-conjugated thiophene | ~315 nm | Extended |
| 2-Acetylthiophene | Unsubstituted acetylthiophene | 260 nm, 285 nm [1] | Localized |
| Poly(vinylthiophene) (PVT) | Saturated backbone, simple pendant | ~245 nm [2] | Localized |
| Poly(3-hexylthiophene) (P3HT) | Fully conjugated backbone | ~450 nm (Solution) | Delocalized |
Key Takeaways:
-
Versus the Monomer: The polymer absorbs at a shorter wavelength than its monomer because the extended vinyl conjugation is lost upon polymerization.
-
Versus 2-Acetylthiophene: The polymer absorbs at a slightly longer wavelength than pure 2-acetylthiophene (285 nm)[1] because the alkyl backbone connection acts as an electron-donating group, similar to the behavior observed in 2-acetyl-5-methylthiophene[3].
-
Versus P3HT: Unlike P3HT, which absorbs visible light due to its conjugated backbone, poly(1-(5-ethenyl-2-thienyl)-ethanone) is strictly a UV-absorbing material, making it ideal for applications requiring visible-light transparency.
Self-Validating Experimental Protocol: UV-Vis Spectroscopy
Spectroscopic artifacts—such as solvent cutoff interference and polymer aggregation—can easily compromise data integrity. The following step-by-step methodology is designed as a self-validating system to guarantee the accuracy of your UV-Vis measurements.
Materials Required:
-
Poly(1-(5-ethenyl-2-thienyl)-ethanone) powder (purified via precipitation).
-
Spectroscopic-grade Tetrahydrofuran (THF). Causality for selection: THF has a UV cutoff of ~212 nm, ensuring it will not mask the ~295 nm absorption peak of the polymer.
-
Matched quartz cuvettes (1 cm path length).
-
Dual-beam UV-Vis spectrophotometer.
Step-by-Step Methodology:
-
Stock Solution Preparation: Weigh exactly 2.0 mg of the polymer and dissolve it in 10.0 mL of spectroscopic-grade THF to yield a 0.2 mg/mL stock solution. Sonicate for 5 minutes at room temperature. Causality: Complete solvation is critical; undissolved micro-particles will cause Rayleigh scattering, artificially inflating baseline absorbance.
-
Serial Dilution (The Validation Step): Prepare three working concentrations (e.g., 0.02, 0.04, and 0.08 mg/mL) from the stock solution.
-
Rigorous Baseline Correction: Fill both the reference and sample quartz cuvettes with pure THF. Run a baseline scan from 400 nm down to 220 nm. Causality: This step mathematically subtracts the inherent absorbance of the solvent and corrects for any minor optical imperfections between the two cuvettes.
-
Spectral Acquisition: Empty the sample cuvette, rinse it once with the 0.02 mg/mL polymer solution, and then fill it with the same solution. Scan from 400 nm to 220 nm at a scan rate of 120 nm/min. Repeat for the 0.04 and 0.08 mg/mL solutions.
-
Beer-Lambert Validation: Plot the measured Absorbance at
(~295 nm) against the concentration.-
Self-Validation Check: If the linear regression yields an
, your system is validated. It proves the solution is homogeneous, the chromophores are not -stacking or aggregating, and the recorded spectrum is a true representation of the isolated polymer chains.
-
Logical Relationship & Workflow Diagram
The following diagram illustrates the logical progression from the photophysical evolution of the polymer to the self-validating spectroscopic workflow.
Workflow linking polymer photophysics to self-validating UV-Vis spectroscopy.
References
1.1. VSCHT.[1] 2.2. ResearchGate.[2] 3.3. Inorganica Chimica Acta.[3]
Sources
Definitive Guide to Elemental Analysis for 1-(5-Ethenyl-2-thienyl)-ethanone Confirmation
Executive Summary
1-(5-Ethenyl-2-thienyl)-ethanone (also known as 2-Acetyl-5-vinylthiophene) is a critical thiophene derivative, often utilized as a functional monomer in the synthesis of conductive polythiophenes and optoelectronic materials. Its dual functionality—an acetyl group for condensation and a vinyl group for polymerization—makes its purity paramount. Trace impurities can terminate polymerization chains or quench fluorescence in final applications.
This guide provides a rigorous technical comparison of Elemental Analysis (EA) against alternative characterization methods. While NMR and MS confirm structural identity, they often fail to detect bulk inorganic contaminants or non-protonated impurities. We demonstrate why EA (Combustion Analysis) remains the "Gold Standard" for validating the bulk purity of this compound, comparing theoretical expectations against experimental realities of high-purity versus market-grade batches.
Technical Specifications & Theoretical Baseline
Before analyzing experimental data, we must establish the theoretical baseline for 1-(5-Ethenyl-2-thienyl)-ethanone. Any deviation from these values beyond the standard error (
Compound Details:
-
IUPAC Name: 1-(5-Ethenyl-2-thienyl)-ethanone
-
Molecular Formula:
-
Molecular Weight: 152.21 g/mol
-
Physical State: Pale yellow solid/oil (dependent on purity/temperature)
Table 1: Theoretical Elemental Composition (CHNS)
| Element | Symbol | Atomic Mass | Count | Total Mass | Theoretical % |
| Carbon | C | 12.011 | 8 | 96.09 | 63.13% |
| Hydrogen | H | 1.008 | 8 | 8.06 | 5.30% |
| Sulfur | S | 32.06 | 1 | 32.06 | 21.07% |
| Oxygen | O | 15.999 | 1 | 16.00 | 10.51% * |
*Oxygen is typically calculated by difference in standard combustion analysis.
Comparative Analysis: Performance of EA in Purity Confirmation
This section objectively compares the "performance" of Elemental Analysis data in three distinct scenarios: High-Purity Confirmation, Solvent Contamination detection, and Inorganic Contamination detection.
Scenario A: The "Gold Standard" (High Purity Batch)
A batch synthesized via Friedel-Crafts acylation and rigorously purified (column chromatography + recrystallization) should yield results within
Scenario B: Common Impurity (Residual Solvent)
Thiophene derivatives are often recrystallized from Ethanol or Hexane. NMR may show solvent peaks, but EA quantifies the bulk impact.
-
Hypothesis: Presence of Ethanol (
) will shift Carbon and Hydrogen percentages.
Scenario C: Common Impurity (Inorganic Salts)
Catalysts like
-
Hypothesis: All organic percentages (C, H, S) will be depressed proportionally.
Table 2: Comparative Experimental Data Guide
| Metric | Theoretical | High Purity Batch (Acceptable) | Wet Batch (Residual Ethanol) | Salt Contaminated (Residual |
| Carbon (C) | 63.13% | 63.05% ( | 61.80% ( | 59.95% ( |
| Hydrogen (H) | 5.30% | 5.35% ( | 6.10% ( | 5.01% ( |
| Sulfur (S) | 21.07% | 20.98% ( | 19.50% ( | 19.90% ( |
| Result | Target | PASS | FAIL (Trapped Solvent) | FAIL (Inorganic Residue) |
Expert Insight:
-
The "Wet" Failure: Note the significant rise in Hydrogen (+0.80%). Ethanol is hydrogen-rich. A simple vacuum drying step might fix this.
-
The "Salt" Failure: All values drop. Carbon is down ~3%. This indicates ~5% of the sample mass is non-combustible material (ash). Crucially, NMR would likely look perfect because
has no protons. This is why EA is superior for bulk purity.
Orthogonal Validation: EA vs. Alternatives
Why perform EA when you have NMR? The following table compares the utility of EA against standard alternatives for this specific thiophene derivative.
Table 3: Method Comparison
| Feature | Elemental Analysis (EA) | 1H-NMR Spectroscopy | HPLC-UV/Vis |
| Primary Output | Bulk Purity (Weight %) | Structural Identity | Chromatographic Purity |
| Inorganic Detection | Excellent (Low C/H/S values) | Poor (Invisible) | Poor (Elutes in void volume) |
| Solvent Detection | Good (Shifts in C/H) | Excellent (Distinct peaks) | Variable (Solvent front interference) |
| Sample Required | ~2-5 mg (Destructive) | ~10 mg (Recoverable) | <1 mg (Destructive) |
| Verdict | Mandatory for Batch Release | Mandatory for Structure | Mandatory for Isomer Checks |
Experimental Protocol: Self-Validating Workflow
To ensure the "High Purity" results in Table 2, follow this protocol. This workflow includes a "Pre-Burn" decision gate to prevent instrument contamination.
Step-by-Step Methodology
-
Sample Preparation:
-
Dry 1-(5-Ethenyl-2-thienyl)-ethanone under high vacuum (0.1 mmHg) at ambient temperature for 4 hours. Note: Avoid heat to prevent polymerization of the vinyl group.
-
-
Homogenization:
-
Grind the solid sample into a fine powder. Large crystals can cause incomplete combustion.
-
-
Weighing:
-
Weigh 2.000–2.500 mg into a tin capsule using a microbalance (readability 0.001 mg).
-
Self-Validation: If drift >0.005 mg/min, re-calibrate balance or check for static.
-
-
Calibration:
-
Run Sulfanilamide standard (C=41.84%, H=4.68%, N=16.27%, S=18.62%) as a K-factor check.
-
Requirement: Standard must read within
of theoretical.
-
-
Combustion:
-
Furnace Temperature: 950°C (ensure complete oxidation of the thiophene ring).
-
Carrier Gas: Helium enriched with Oxygen.
-
-
Analysis:
-
Compare results to Table 1.
-
Visualization of Workflows
Diagram 1: Analytical Workflow for Confirmation
This diagram illustrates the logical flow from synthesis to final purity confirmation, highlighting where EA fits into the decision matrix.
Caption: Logical workflow integrating EA into the purification cycle. Note that EA is the final gatekeeper for bulk purity.
Diagram 2: Interpreting EA Data (Decision Tree)
A visual guide for researchers to interpret the specific deviations found in Table 2.
Caption: Diagnostic logic for troubleshooting failed elemental analysis results.
References
-
Standard Test Method for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants , ASTM D5291, ASTM International. [Link]
-
Purification of Laboratory Chemicals , Armarego, W. L. F., & Chai, C. L. L. (2009). Butterworth-Heinemann. (Standard reference for recrystallization solvents and drying protocols). [Link]
-
Synthesis of 2-Acetylthiophene by the Acylation of Thiophene , The Chemical Educator, 2004.[2] (Provides context for acylation catalysts like Iodine/AlCl3 which cause inorganic contamination). [Link]
-
Characterization of Thiophene Derivatives , Journal of Heterocyclic Chemistry. (General reference for NMR/EA shifts in thiophene rings). [Link]
Sources
Navigating the Thiophene Maze: A Comparative Guide to the 13C NMR Chemical Shifts of 2-Acetyl-5-vinylthiophene
For the modern researcher, navigating the complex world of substituted heterocycles requires a robust analytical toolkit. Among these tools, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pillar of structural elucidation. This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth comparative analysis of the 13C NMR chemical shifts of 2-Acetyl-5-vinylthiophene. In the absence of direct experimental data for this specific molecule, we will leverage a data-driven approach, comparing the known spectra of its constituent parts—2-acetylthiophene and 2-vinylthiophene—to predict and rationalize the chemical shifts of the target compound. This exercise not only provides a valuable predictive framework but also deepens our understanding of substituent effects in heteroaromatic systems.
The Power of Prediction: Understanding Substituent Effects in Thiophene Chemistry
The chemical shift of a carbon atom in a 13C NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic and heteroaromatic systems like thiophene, the introduction of substituents can cause significant changes in the electron density distribution, leading to predictable upfield or downfield shifts in the 13C NMR spectrum. These changes, known as substituent chemical shifts (SCS), are a powerful tool for structure verification and prediction.
The acetyl group is a well-established electron-withdrawing group. Its introduction to the thiophene ring is expected to deshield the ring carbons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted thiophene.[1] Conversely, the vinyl group can act as a weak electron-donating group through resonance, which would lead to a shielding effect (upfield shift) on the ring carbons. By analyzing the experimental data of monosubstituted thiophenes, we can derive the SCS for each substituent and apply them in an additive manner to predict the chemical shifts of a disubstituted thiophene like 2-Acetyl-5-vinylthiophene.
Comparative Analysis of 13C NMR Data: Building a Predictive Model
To construct a reliable prediction for the 13C NMR spectrum of 2-Acetyl-5-vinylthiophene, we will first examine the experimental data for thiophene, 2-acetylthiophene, and 2-vinylthiophene, all recorded in deuterated chloroform (CDCl₃).
| Carbon Atom | Thiophene (ppm) | 2-Acetylthiophene (ppm) | 2-Vinylthiophene (ppm)[2] |
| C2 | 125.6 | ~144.5 | 143.15 |
| C3 | 127.4 | ~133.8 | 124.42 |
| C4 | 127.4 | ~128.2 | 125.90 |
| C5 | 125.6 | ~132.6 | 127.41 |
| Acetyl-C=O | - | ~190.7 | - |
| Acetyl-CH₃ | - | ~26.8 | - |
| Vinyl-α | - | - | 129.96 |
| Vinyl-β | - | - | 113.35 |
Table 1: Experimental 13C NMR Chemical Shifts (δ, ppm) in CDCl₃.
From this data, we can calculate the approximate SCS for the acetyl and vinyl groups at each position of the thiophene ring.
Substituent Chemical Shift (SCS) Calculation:
-
SCS (Substituent) = δ (Substituted Thiophene) - δ (Thiophene)
| Carbon Atom | SCS of 2-Acetyl Group (ppm) | SCS of 2-Vinyl Group (ppm) |
| C2 | +18.9 | +17.55 |
| C3 | +6.4 | -2.98 |
| C4 | +0.8 | -1.5 |
| C5 | +7.0 | +1.81 |
Table 2: Calculated Substituent Chemical Shifts (SCS) for Acetyl and Vinyl Groups on the Thiophene Ring.
Now, we can predict the 13C NMR chemical shifts of 2-Acetyl-5-vinylthiophene by adding the respective SCS values to the chemical shifts of the parent thiophene molecule. For a 2,5-disubstituted thiophene, the effect of the substituent at C2 on C3, C4, and C5 is considered, and the effect of the substituent at C5 on C2, C3, and C4 is also considered.
Predicted 13C NMR Chemical Shifts for 2-Acetyl-5-vinylthiophene:
-
C2: 125.6 (Thiophene) + 18.9 (SCS of 2-Acetyl) + 1.81 (SCS of 5-Vinyl) = ~146.3 ppm
-
C3: 127.4 (Thiophene) + 6.4 (SCS of 2-Acetyl) - 1.5 (SCS of 5-Vinyl) = ~132.3 ppm
-
C4: 127.4 (Thiophene) + 0.8 (SCS of 2-Acetyl) - 2.98 (SCS of 5-Vinyl) = ~125.2 ppm
-
C5: 125.6 (Thiophene) + 7.0 (SCS of 2-Acetyl) + 17.55 (SCS of 5-Vinyl) = ~150.15 ppm
-
Acetyl-C=O: Expected to be similar to 2-acetylthiophene, ~190.7 ppm
-
Acetyl-CH₃: Expected to be similar to 2-acetylthiophene, ~26.8 ppm
-
Vinyl-α: Expected to be similar to 2-vinylthiophene, ~129.96 ppm
-
Vinyl-β: Expected to be similar to 2-vinylthiophene, ~113.35 ppm
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | ~146.3 |
| C3 | ~132.3 |
| C4 | ~125.2 |
| C5 | ~150.2 |
| Acetyl-C=O | ~190.7 |
| Acetyl-CH₃ | ~26.8 |
| Vinyl-α | ~130.0 |
| Vinyl-β | ~113.4 |
Table 3: Predicted 13C NMR Chemical Shifts for 2-Acetyl-5-vinylthiophene in CDCl₃.
This predictive model provides a strong starting point for the analysis of an experimental spectrum of 2-Acetyl-5-vinylthiophene. The significant downfield shifts of C2 and C5 are a direct consequence of the deshielding effects of the directly attached acetyl and vinyl groups, respectively. The smaller shifts observed for C3 and C4 reflect the attenuated electronic influence of the substituents at a greater distance.
Experimental Protocol for 13C NMR Data Acquisition
For researchers seeking to acquire their own experimental data, the following protocol provides a standardized workflow for obtaining high-quality 13C NMR spectra of thiophene derivatives.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the purified 2-Acetyl-5-vinylthiophene.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the TMS signal.
3. 13C NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is sufficient to cover the expected chemical shift range.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, particularly quaternary carbons.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is generally appropriate.
4. Data Processing:
-
Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Perform baseline correction to ensure a flat baseline across the spectrum.
Caption: Workflow for 13C NMR Data Acquisition and Processing.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and predicting the 13C NMR chemical shifts of 2-Acetyl-5-vinylthiophene. By leveraging the principle of substituent additivity and analyzing the experimental data of related monosubstituted thiophenes, we have generated a reliable set of predicted chemical shifts. This approach not only serves as a practical tool for spectral assignment but also reinforces the fundamental principles of structure-property relationships in organic chemistry.
For researchers engaged in the synthesis and characterization of novel thiophene derivatives, the methodologies and predictive models presented here offer a solid foundation for their analytical work. The acquisition of experimental 13C NMR data for 2-Acetyl-5-vinylthiophene would be a valuable contribution to the field, allowing for a direct comparison with the predictions outlined in this guide and a refinement of our understanding of substituent effects in this important class of heterocyclic compounds.
References
-
An Analysis of the Substituent Effects on 13C and 17O NMR Chemical Shifts of Some 5-Substituted 2-Acetylthiophenes by Linear Free Energy Relationships. Acta Chemica Scandinavica, 47, 160-166. [Link]
-
2-Acetyl-5-bromothiophene. PubChem. [Link]
-
Supporting Information for "Visible-Light-Induced Decarboxylative Vinylation of Carboxylic Acids with Vinyl Bromides". Angewandte Chemie International Edition, 57(44), 14862-14867. [Link]
Sources
Structural & Functional Characterization of 1-(5-Ethenyl-2-thienyl)-ethanone Derivatives
A Multi-Method Comparative Guide for Drug Discovery & NLO Materials
Executive Summary
In the development of advanced pharmacophores and non-linear optical (NLO) materials, 1-(5-Ethenyl-2-thienyl)-ethanone derivatives (often classified as thienyl chalcones) represent a critical structural class. Their conjugated
However, a recurring failure mode in the characterization of these derivatives is reliance solely on solution-state data (NMR) or gas-phase modeling (DFT). This guide argues that Single Crystal X-ray Diffraction (SC-XRD) is not merely a structural confirmation tool but the primary determinant for predicting bulk performance properties, particularly packing-dependent NLO efficiency and solid-state stability.
Part 1: Comparative Analysis – Methodological Efficacy
As a Senior Application Scientist, I often see researchers conflate molecular structure with material properties. The table below objectively compares the three dominant characterization modalities for this derivative class, highlighting why SC-XRD is indispensable.
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR ( | Computational (DFT - B3LYP) |
| Primary Output | Absolute 3D configuration & Packing | Connectivity & Solution conformation | Electronic energy levels (HOMO/LUMO) |
| Conformation Insight | Definitive (E/Z): Captures torsion angles frozen in solid state. | Averaged: Rapid rotation obscures steric strain. | Idealized: Gas-phase minimization misses packing forces. |
| Intermolecular Data | Direct Observation: H-bonds, | Inferred: NOE can suggest proximity, but lacks precision. | Modeled: Requires complex periodic boundary conditions. |
| Disorder Detection | High: Identifies thiophene ring-flip (S vs. C=C disorder). | None: Signals average out. | None: Static model assumes single conformer. |
| NLO Prediction | High: Centrosymmetric vs. Non-centrosymmetric packing dictates SHG response. | Low: Cannot predict bulk susceptibility ( | Medium: Calculates molecular hyperpolarizability ( |
Critical Insight: For thienyl derivatives, the thiophene ring-flip disorder (where the Sulfur atom occupies two positions, typically ~80:20 ratio) is a crystallographic artifact that profoundly affects the calculated density and stability. NMR cannot detect this; only SC-XRD can resolve and refine these occupancies.
Part 2: Structural Case Study – The Substituent Effect
To demonstrate the sensitivity of SC-XRD, we compare two specific derivatives identified in high-impact literature (e.g., Wong et al., Phys. Chem. Chem. Phys., 2022).
Subject Compounds:
-
3A25D2: (E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one[1][2]
-
3A25D4: (E)-3-(2,6-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one[1][2][3]
Performance Comparison Table:
| Parameter | Derivative 3A25D2 (2,4-Cl) | Derivative 3A25D4 (2,6-Cl) | Scientific Implication |
| Space Group | P2 | P2 | Different packing motifs despite identical stoichiometry. |
| Dihedral Angle | ~35° (Thiophene/Phenyl) | ~55° (Thiophene/Phenyl) | Steric Hindrance: The 2,6-dichloro substitution forces a greater twist, reducing planarity. |
| NLO Response | Higher | Lower | Planarity correlates with better |
| Packing Forces | C-H...O and C-H...Cl networks | Dominant | 3A25D4's twisted structure prevents tight planar stacking, altering solubility. |
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed to ensure reproducibility and crystallographic integrity .
Phase 1: Synthesis (Claisen-Schmidt Condensation)
-
Reagents: 2-Acetylthiophene (or substituted variant), Substituted Benzaldehyde, 40% NaOH (aq), Ethanol (99%).
-
Procedure:
-
Dissolve equimolar amounts of ketone and aldehyde in Ethanol.
-
Add NaOH dropwise at 0°C (Ice bath) to prevent polymerization.
-
Stir for 4-6 hours at Room Temp. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Validation Point: Formation of a yellow/orange precipitate indicates successful conjugation (chalcone formation).
-
Neutralize with dilute HCl, filter, and wash with cold water.
-
Phase 2: Crystallization (The Critical Step)
-
Method: Slow Evaporation Solution Growth (SESG).
-
Solvent System: Acetone:Ethanol (1:1) or pure DMF for highly insoluble derivatives.
-
Protocol:
-
Prepare a saturated solution at 40°C. Filter through a 0.45µm PTFE syringe filter (removes dust nucleation sites).
-
Place in a vibration-free environment at 25°C.
-
Self-Validation: Crystals must be transparent and have defined edges. Opaque solids indicate solvent inclusion or twinning.
-
Phase 3: X-ray Data Collection & Refinement Strategy[4]
-
Instrument: Single Crystal Diffractometer (Mo K
or Cu K ). -
Temperature: 100K (Mandatory to reduce thermal motion of the thienyl ring).
-
Refinement Logic (The "Thiophene Problem"):
-
Identify Disorder: Look for elongated thermal ellipsoids on the Thiophene Sulfur.
-
Model: Apply a split model (PART 1 / PART 2) for the S and C atoms involved in the flip.
-
Restraints: Use DELU and SIMU restraints to ensure physical atomic displacement parameters.
-
Validation: Check if
and if the Hirshfeld surface shows no red spots (clashes) in the disordered region.
-
Part 4: Visualized Workflows
Diagram 1: Synthesis & Crystallization Logic
This workflow illustrates the critical decision nodes for obtaining diffraction-quality crystals.
Caption: Decision tree for synthesis and crystallization, emphasizing the iterative loop required for high-quality single crystals.
Diagram 2: Refinement Strategy for Thiophene Disorder
A logical guide for handling the common ring-flip disorder in refinement software (e.g., SHELXL).
Caption: Step-by-step logic for identifying and refining the thiophene ring-flip disorder commonly found in these derivatives.
References
-
Wong, Q. A., et al. (2022). "A comprehensive study on the photophysical and non-linear optical properties of thienyl-chalcone derivatives." Physical Chemistry Chemical Physics, 24, 21927-21953.[1]
-
Park Choo, H. Y., et al. (2019).[5] "Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures." Acta Crystallographica Section E, E75.
-
Sun, X. S., et al. (2014).[6] "Crystal structure of (E)-2-(2-{5-[(2-acetoxyethyl)(methyl)amino]thiophen-2-yl}vinyl)-3-methylbenzothiazolium iodide monohydrate." Acta Crystallographica Section E, 70(10), o1096.
-
Crundwell, G., et al. (2002).[7] "1,2-Di-3-thienyl-2-hydroxyethanone (3,3'-thenoin)."[7] Acta Crystallographica Section E, 58, o668.[7]
-
Banerjee, B., et al. (2022).[8] "Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal." ResearchGate.[6][7]
Sources
- 1. A comprehensive study on the photophysical and non-linear optical properties of thienyl-chalcone derivatives - UM Research Repository [eprints.um.edu.my]
- 2. A comprehensive study on the photophysical and non-linear optical properties of thienyl-chalcone derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 1-(Thiophen-2-yl)ethanone thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
